molecular formula C7H9NO3S B103924 4-Pyridineethanesulfonic acid CAS No. 53054-76-5

4-Pyridineethanesulfonic acid

Cat. No.: B103924
CAS No.: 53054-76-5
M. Wt: 187.22 g/mol
InChI Key: RGIIAYDCZSXHGL-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)ethanesulfonic acid is the sulfonated substrate for alkanesulfonate monooxygenase isolated from Escherichia coli.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylethanesulfonic acid
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InChI

InChI=1S/C7H9NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6H2,(H,9,10,11)
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InChI Key

RGIIAYDCZSXHGL-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO3S
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DSSTOX Substance ID

DTXSID9068823
Record name 4-Pyridineethanesulfonic acid
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Molecular Weight

187.22 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Pyridineethanesulfonic acid
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CAS No.

53054-76-5
Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridylethylsulfonic acid
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Record name 2-(4-pyridyl)ethanesulphonic acid
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Record name 4-PYRIDYLETHYLSULFONIC ACID
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Foundational & Exploratory

In-Depth Technical Guide: 4-Pyridineethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridineethanesulfonic acid (CAS Number: 53054-76-5), a heterocyclic organic compound. This document details its chemical and physical properties, safety and handling protocols, and its known applications in biochemical research. Particular focus is given to its role as a substrate for the enzyme alkanesulfonate monooxygenase, a key player in bacterial sulfur metabolism. This guide is intended to be a valuable resource for professionals in research, and drug development by consolidating critical data and outlining its relevance in biological systems.

Chemical Identity and Properties

This compound, also known as 2-(4-Pyridyl)ethanesulfonic acid, is a pyridine derivative containing an ethanesulfonic acid moiety.[1] Its structure combines the aromaticity of the pyridine ring with the acidic nature of the sulfonic acid group.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 53054-76-5[1]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol [2]
IUPAC Name 2-(pyridin-4-yl)ethanesulfonic acid
Synonyms 2-(4-Pyridyl)ethanesulfonic acid, 4-Pyridylethylsulfonic acid, β-(4-Pyridyl)ethanesulfonic acid[1]
InChI Key RGIIAYDCZSXHGL-UHFFFAOYSA-N[1]
Canonical SMILES C1=CN=CC=C1CCS(=O)(=O)O[3]

Table 2: Physicochemical Properties

PropertyValueReference
Physical State White crystalline solid[4]
Melting Point 297-299 °C (decomposes)[2]
Boiling Point No data available[4]
Water Solubility (log₁₀WS) -1.19 (in mol/L)[5]
Octanol/Water Partition Coefficient (logP) 0.512[5]
Stability Stable under recommended storage conditions[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-) of the ethanesulfonyl chain. The protons on the pyridine ring closer to the nitrogen atom would be expected to appear further downfield.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (around 1050 and 1200 cm⁻¹). Other notable peaks would include C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹) and C-H stretching from both the aromatic and aliphatic portions of the molecule. A broad O-H stretch from the sulfonic acid group would also be expected.[6]

  • Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[1]

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a general approach for the synthesis of pyridinesulfonic acids involves the sulfonation of a pyridine derivative. For instance, a published procedure for the synthesis of the related compound, 4-pyridinesulfonic acid, involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by acidification.[5] A plausible synthetic route for this compound could involve the reaction of 4-vinylpyridine with sodium bisulfite in a free-radical addition reaction.

Biological Significance and Applications

The primary documented role of this compound in a biological context is as a substrate for the enzyme alkanesulfonate monooxygenase.[2]

Role in the Alkanesulfonate Monooxygenase System

Alkanesulfonate monooxygenases are bacterial enzymes that play a crucial role in sulfur metabolism, allowing bacteria to utilize organosulfur compounds as a source of sulfur when inorganic sulfate is scarce.[4] These enzymes catalyze the cleavage of the carbon-sulfur (C-S) bond in a wide range of alkanesulfonates.

The overall reaction catalyzed by the two-component alkanesulfonate monooxygenase system (e.g., SsuD/SsuE in Escherichia coli) is the oxygen-dependent conversion of an alkanesulfonate to the corresponding aldehyde and sulfite (SO₃²⁻). This process provides the bacterial cell with a usable form of sulfur for the synthesis of essential sulfur-containing biomolecules like cysteine and methionine.

Alkanesulfonate_Monooxygenase_Pathway Product2 Product2 Sulfur Assimilation\nPathways Sulfur Assimilation Pathways Product2->Sulfur Assimilation\nPathways Incorporation NADPH NADPH NADP NADP FMN FMN FMNH2 FMNH2

Caption: Alkanesulfonate Monooxygenase Pathway.

Experimental Protocol: Alkanesulfonate Monooxygenase Activity Assay

While a specific protocol for an assay using this compound is not detailed in the available literature, a general spectrophotometric assay for alkanesulfonate monooxygenase activity can be adapted. This assay measures the production of sulfite using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB), which reacts with sulfite to produce a colored product that can be quantified.

Materials:

  • Purified SsuD and SsuE enzymes

  • This compound (substrate)

  • NADPH

  • Flavin mononucleotide (FMN)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ellman's reagent (DTNB) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FMN, and NADPH.

  • Add the SsuE enzyme to the mixture to initiate the reduction of FMN to FMNH₂.

  • Initiate the main reaction by adding the SsuD enzyme and this compound.

  • Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Add the DTNB solution to the reaction mixture.

  • Measure the absorbance at 412 nm to quantify the amount of sulfite produced.

  • Calculate the enzyme activity based on the rate of sulfite formation.

Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, FMN, NADPH) start->prep_mix add_ssue Add SsuE Enzyme prep_mix->add_ssue init_reaction Add SsuD Enzyme and This compound add_ssue->init_reaction incubation Incubate at 37°C init_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction add_dtnb Add Ellman's Reagent (DTNB) stop_reaction->add_dtnb measure_abs Measure Absorbance at 412 nm add_dtnb->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

Caption: Monooxygenase Activity Assay Workflow.

Relevance in Drug Development

The study of bacterial metabolic pathways, such as sulfur assimilation, is crucial in the development of novel antimicrobial agents. By understanding how bacteria acquire essential nutrients, researchers can design molecules that inhibit these pathways, leading to bacterial growth inhibition. While this compound itself is not an antimicrobial, its use as a substrate in assays for enzymes like alkanesulfonate monooxygenase can aid in the screening and characterization of potential enzyme inhibitors.

Furthermore, understanding the metabolism of pyridine-containing compounds is relevant to drug development, as the pyridine ring is a common scaffold in many pharmaceutical agents. Studies on how enzymes interact with and modify such compounds can provide insights into potential drug metabolism pathways and drug-drug interactions.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H314: Causes severe skin burns and eye damage.[4] H315: Causes skin irritation.[4] H318: Causes serious eye damage.[4] H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P405: Store locked up.[4]

Handling and Storage:

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[4]

First Aid Measures:

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Conclusion

This compound is a valuable research chemical, particularly for studying bacterial sulfur metabolism through the alkanesulfonate monooxygenase pathway. Its well-defined chemical properties and the available safety data allow for its effective use in a laboratory setting. While further research is needed to fully elucidate its potential applications, particularly in the context of drug development, its role as an enzyme substrate provides a useful tool for screening and characterizing potential inhibitors of a vital bacterial metabolic pathway. This guide serves as a foundational resource for researchers and scientists working with this compound.

References

4-Pyridineethanesulfonic Acid: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridineethanesulfonic acid (4-PESA) is a zwitterionic sulfonic acid that holds potential for various laboratory applications, primarily stemming from its structural similarity to established biological buffers and its utility as a specific enzymatic substrate. This technical guide provides a comprehensive overview of the known properties and applications of 4-PESA, supported by available data and general experimental principles. Due to a scarcity of detailed published protocols specific to 4-PESA, this guide also incorporates methodologies for analogous compounds to illustrate its potential uses in biological research and analytical chemistry.

Core Properties of this compound

This compound is a white crystalline solid with the chemical formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol .[1][2] Its structure features a pyridine ring and a sulfonic acid group, rendering it a zwitterion at certain pH values.[3] This dual acidic and basic character is a key feature for many of its potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53054-76-5[1][4]
Molecular Formula C₇H₉NO₃S[1][2]
Molecular Weight 187.22 g/mol [2]
Melting Point 297-299 °C (decomposes)[4]
Appearance White crystalline solid
Synonyms 2-(4-Pyridyl)ethanesulfonic acid, 4-(2-Sulfoethyl)pyridine[1]

Applications in Biological Research

Zwitterionic Buffer

The zwitterionic nature of this compound, containing both a tertiary amine (on the pyridine ring) and a sulfonic acid group, suggests its potential use as a biological buffer, analogous to the well-established "Good's buffers" (e.g., HEPES, PIPES).[3] These buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interference with biological processes.

zwitterion cluster_acidic Low pH (Acidic) cluster_zwitterion Isoelectric Point cluster_basic High pH (Basic) Acidic Pyridine Ring Protonated (Cationic Form) Zwitterion Pyridine Protonated Sulfonic Acid Deprotonated (Zwitterionic Form) Acidic->Zwitterion +OH⁻ Zwitterion->Acidic +H⁺ Basic Sulfonic Acid Deprotonated (Anionic Form) Zwitterion->Basic +OH⁻ Basic->Zwitterion +H⁺

Figure 1: General equilibrium of a zwitterionic compound like 4-PESA in solution.

This protocol is a general guideline for preparing a buffer solution using a zwitterionic compound like 4-PESA. The exact masses and volumes will depend on the desired concentration and pH, which would need to be determined empirically in the absence of a known pKa value.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound for the target buffer concentration.

  • Dissolving: Add the weighed 4-PESA to a beaker containing approximately 80% of the final volume of deionized water. Stir the solution until the solid is fully dissolved.

  • pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add 1 M NaOH or 1 M HCl dropwise to adjust the pH to the desired value.

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the final volume mark.

  • Storage: Store the buffer solution in a sealed and clearly labeled container at 4°C.

Substrate for Alkanesulfonate Monooxygenase

This compound is a known sulfonated substrate for the enzyme alkanesulfonate monooxygenase (SsuD), which is found in Escherichia coli.[4][5] This enzyme is part of a two-component system that catalyzes the desulfonation of a wide range of alkanesulfonates, releasing sulfite that can be used as a sulfur source by the bacterium.[5] The SsuD enzyme requires a reduced flavin mononucleotide (FMNH₂) for its activity, which is supplied by an associated FMN reductase (SsuE).[5][6]

enzyme_reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products PESA This compound SsuD Alkanesulfonate Monooxygenase (SsuD) PESA->SsuD FMNH2 FMNH₂ FMNH2->SsuD O2 O₂ O2->SsuD Aldehyde 4-Pyridylethanal SsuD->Aldehyde Sulfite Sulfite (SO₃²⁻) SsuD->Sulfite FMN FMN SsuD->FMN H2O H₂O SsuD->H2O

Figure 2: Enzymatic conversion of 4-PESA by alkanesulfonate monooxygenase.

This is a generalized protocol for assaying the activity of alkanesulfonate monooxygenase using a substrate like 4-PESA. Specific concentrations and conditions may need to be optimized.

Materials:

  • Purified alkanesulfonate monooxygenase (SsuD) and FMN reductase (SsuE)

  • This compound solution

  • NAD(P)H solution

  • FMN solution

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 9.1)[5]

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, FMN, NAD(P)H, and the FMN reductase (SsuE).

  • Initiation of Flavin Reduction: Monitor the decrease in absorbance at 340 nm (for NAD(P)H oxidation) to ensure the production of FMNH₂.

  • Initiation of Desulfonation: Add the SsuD enzyme and the this compound substrate to the cuvette to start the desulfonation reaction.

  • Activity Measurement: The activity of SsuD can be determined by measuring the rate of sulfite production using a suitable colorimetric assay or by monitoring the consumption of FMNH₂.

Applications in Analytical Chemistry

Ion-Pairing Reagent in Chromatography and Electrophoresis

Alkyl sulfonates are commonly used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[7] These reagents are added to the mobile phase to enhance the retention and separation of charged analytes on non-polar stationary phases. This compound, with its sulfonic acid group, can potentially serve as an anionic ion-pairing reagent for the analysis of cationic compounds.

ion_pairing cluster_components Components in Mobile Phase cluster_interaction Interaction cluster_stationary_phase Stationary Phase Analyte Cationic Analyte (+) IonPair Neutral Ion Pair Analyte->IonPair PESA 4-PESA Anion (-) PESA->IonPair Stationary Non-Polar Stationary Phase IonPair->Stationary Hydrophobic Interaction

Figure 3: Principle of ion-pairing chromatography using an anionic reagent like 4-PESA.

This protocol provides a general framework for using an alkyl sulfonate like 4-PESA as an ion-pairing reagent in HPLC.

Materials:

  • HPLC system with a C18 column

  • Mobile phase solvents (e.g., acetonitrile, methanol, water)

  • This compound

  • Acid or buffer to control mobile phase pH

  • Sample containing cationic analytes

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component of the mobile phase containing a specific concentration of this compound (e.g., 5-10 mM). Adjust the pH of the aqueous phase to ensure the analytes of interest are in their cationic form.

  • Gradient Elution: Prepare the organic mobile phase (e.g., acetonitrile or methanol).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Injection: Inject the sample containing the cationic analytes.

  • Chromatographic Separation: Run a gradient or isocratic elution program to separate the analytes. The neutral ion pairs formed between the cationic analytes and 4-PESA will interact with the stationary phase, allowing for their separation.

  • Detection: Detect the separated analytes using a suitable detector (e.g., UV-Vis).

Other Potential Applications

Organic Synthesis

The unique structure of this compound, possessing both a nucleophilic pyridine ring and a sulfonic acid group, suggests its potential as a starting material or reagent in various organic syntheses. Pyridinium salts and sulfonic acids are versatile functional groups in synthetic chemistry.

Preparation of Analytical Standards

This compound may be used in the preparation of benzyldimethyltetradecylammonium chloride dihydrate solution, although the specific role it plays is not detailed in the available literature.[4] It could potentially act as a counter-ion or a pH modifier in the preparation of this standard solution.

Conclusion

This compound is a compound with interesting chemical properties that suggest its utility in several laboratory contexts. Its zwitterionic nature makes it a candidate for a biological buffer, and it has been identified as a specific substrate for alkanesulfonate monooxygenase. Furthermore, its structure is amenable to use as an ion-pairing reagent in analytical separation techniques. However, it is crucial to note that detailed, peer-reviewed experimental protocols and comprehensive performance data for 4-PESA in these applications are currently limited. Researchers and scientists interested in utilizing this compound are encouraged to perform initial optimization and validation studies for their specific experimental setups. The general methodologies provided in this guide for analogous compounds can serve as a valuable starting point for such investigations.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridineethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Pyridineethanesulfonic acid (CAS No. 53054-76-5), a valuable pyridine derivative. This document details a common synthetic route and outlines the analytical techniques used to confirm its structure and purity, presenting data in a clear and accessible format.

Introduction

This compound, also known as 2-(4-pyridyl)ethanesulfonic acid, is a heterocyclic compound incorporating a pyridine ring and an ethanesulfonic acid group. Its structural features make it a compound of interest in various chemical and pharmaceutical research areas. This guide serves as a practical resource for professionals requiring detailed information on its preparation and verification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53054-76-5[1][2][3]
Molecular Formula C₇H₉NO₃S[1][2][3]
Molecular Weight 187.22 g/mol [2][3]
Melting Point 297-299 °C (decomposes)[4][5]
Appearance White solid
Calculated logP 1.59270[5]
Calculated Density 1.397 g/cm³[5]

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the nucleophilic addition of a sulfite salt to 4-vinylpyridine. This reaction, a type of Michael addition, is an effective way to introduce the ethanesulfonic acid moiety to the pyridine core.

Synthesis Pathway

The synthesis proceeds via the reaction of 4-vinylpyridine with sodium bisulfite in an aqueous medium. The bisulfite ion acts as a nucleophile, attacking the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine ring. Subsequent protonation yields the final product.

Synthesis of this compound Synthesis of this compound 4-Vinylpyridine 4-Vinylpyridine Reaction Aqueous Solution Heat 4-Vinylpyridine->Reaction Sodium_Bisulfite Sodium Bisulfite (NaHSO₃) Sodium_Bisulfite->Reaction Intermediate Sulfonate Anion Intermediate Reaction->Intermediate Protonation Protonation Intermediate->Protonation Product This compound Protonation->Product Purification Purification (Crystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

A diagram illustrating the synthesis workflow for this compound.
Experimental Protocol

Materials:

  • 4-Vinylpyridine

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium bisulfite in deionized water to create a saturated solution.

  • To this solution, add 4-vinylpyridine in a 1:1.2 molar ratio (4-vinylpyridine to sodium bisulfite).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the solid product from a mixture of water and ethanol.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring and the ethyl chain.

Table 2: Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH-2, H-6 (α-protons of pyridine)
~7.5Doublet2HH-3, H-5 (β-protons of pyridine)
~3.4Triplet2H-CH₂-SO₃H
~3.2Triplet2HPy-CH₂-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)Assignment
~150C-2, C-6 (α-carbons of pyridine)
~148C-4 (γ-carbon of pyridine)
~125C-3, C-5 (β-carbons of pyridine)
~52-CH₂-SO₃H
~32Py-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1600, ~1480Medium-StrongC=C and C=N stretching (pyridine ring)
~1200, ~1040StrongS=O stretching (sulfonic acid)
~1100StrongS-O stretching (sulfonic acid)
3000-2500BroadO-H stretching (sulfonic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 187) should be observed.[1]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of SO₃ (80 Da) and subsequent rearrangements of the pyridylethyl cation. A significant peak at m/z 106, corresponding to the [CH₂CHC₅H₄N]⁺ fragment, is expected.

Characterization_Workflow Characterization Workflow for this compound Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity and Structural Confirmation NMR->Purity_Analysis IR->Purity_Analysis MS->Purity_Analysis

A diagram showing the logical relationship of characterization methods.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an acidic compound and may cause irritation upon contact with skin or eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the addition of sodium bisulfite to 4-vinylpyridine. The guide also outlines the key characterization techniques—NMR, IR, and mass spectrometry—and the expected data for structural confirmation and purity assessment. This information is intended to be a valuable resource for researchers and professionals working with this versatile pyridine derivative.

References

The Enigmatic Role of 4-Pyridineethanesulfonic Acid in Biological Systems: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Pyridineethanesulfonic acid (PES), a structural analogue of the ubiquitous amino acid taurine, presents a compelling yet largely unexplored area of biochemical and pharmacological research. Despite its chemical similarity to taurine, a molecule with diverse physiological roles, the specific mechanism of action of 4-PES within biological systems remains poorly defined in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, understanding of 4-PES, highlighting its chemical properties and potential, yet unconfirmed, biological significance.

Physicochemical Properties of this compound

This compound is a water-soluble organic compound with the chemical formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol .[1][2][3] Its structure features a pyridine ring linked to an ethanesulfonic acid group. The presence of the sulfonic acid group, a strong acid, distinguishes it from its carboxylic acid-containing analogue, 4-pyridineacetic acid, and imparts unique physicochemical characteristics.

PropertyValueReference
Molecular FormulaC₇H₉NO₃S[1][2]
Molecular Weight187.22 g/mol [1][3]
CAS Number53054-76-5[2][4]
Melting Point297-299 °C (decomposes)[4]
Water Solubility (log₁₀WS)-1.19 mol/L (Crippen Calculated)[1][3]
Octanol/Water Partition Coefficient (logP)0.512 (Crippen Calculated)[1][3]

The Taurine Analogue Hypothesis: An Untested Postulation

The structural resemblance of 4-PES to taurine (2-aminoethanesulfonic acid) is the primary basis for postulating its potential biological activity. Taurine is a highly abundant β-amino acid in mammals, playing crucial roles as a neurotransmitter, neuromodulator, osmoregulator, and neuroprotective agent in the central nervous system (CNS).[5][6] It exerts its effects through various mechanisms, including agonistic activity at GABA-A receptors and modulation of calcium homeostasis.[6]

The development of taurine analogues has been a strategy to overcome the limited ability of taurine to cross the blood-brain barrier.[5][6] Derivatives such as taltrimide, acamprosate, and tauromustine have found clinical applications as anticonvulsant, anti-alcoholic, and anti-cancer agents, respectively.[5]

However, it is critical to emphasize that no published studies to date have experimentally verified that 4-PES acts as a functional taurine analogue. Its mechanism of action, potential targets, and physiological effects remain speculative and require empirical investigation.

Potential, Unexplored Mechanisms of Action

Based on its structure, several hypothetical mechanisms of action for 4-PES could be proposed for future investigation. These are purely theoretical and are not supported by existing data.

Interaction with GABAergic Systems

Given taurine's interaction with GABA-A receptors, a primary avenue of research would be to investigate whether 4-PES can bind to and modulate these receptors.

GABAA_Hypothesis PES This compound GABAA GABA-A Receptor PES->GABAA Binds to? NeuronalInhibition Neuronal Inhibition GABAA->NeuronalInhibition Modulates?

Caption: Hypothetical interaction of 4-PES with the GABA-A receptor.

Modulation of Calcium Channels

Taurine is known to regulate intracellular calcium levels.[6] Future studies could explore if 4-PES has any effect on voltage-gated or ligand-gated calcium channels.

Calcium_Hypothesis PES This compound CaChannel Calcium Channels PES->CaChannel Modulates? CaInflux Ca²⁺ Influx CaChannel->CaInflux CellularResponse Cellular Response CaInflux->CellularResponse

Caption: Postulated modulation of calcium channels by 4-PES.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of 4-PES, a systematic series of experiments is required. The following outlines potential methodologies.

Receptor Binding Assays
  • Objective: To determine if 4-PES binds to known taurine targets, such as the GABA-A receptor.

  • Methodology: Radioligand binding assays using synaptic membrane preparations. Varying concentrations of 4-PES would be used to compete with a known radiolabeled ligand (e.g., [³H]muscimol for the GABA-A receptor). The IC₅₀ value would be determined to quantify binding affinity.

Electrophysiological Studies
  • Objective: To assess the functional effects of 4-PES on neuronal activity.

  • Methodology: Patch-clamp recordings from cultured neurons or brain slices. 4-PES would be applied to the extracellular solution, and changes in membrane potential, ion channel currents (e.g., GABA-A receptor-mediated currents), and action potential firing would be measured.

In Vivo Behavioral Studies
  • Objective: To evaluate the physiological and behavioral effects of 4-PES in animal models.

  • Methodology: Administration of 4-PES (e.g., via intraperitoneal injection) to rodents, followed by a battery of behavioral tests to assess potential anxiolytic, sedative, or anticonvulsant effects.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies BindingAssay Receptor Binding Assays (e.g., GABA-A) PatchClamp Electrophysiology (Patch-Clamp) BindingAssay->PatchClamp If binding is confirmed Behavioral Behavioral Analysis (e.g., Anxiety, Seizure Models) PatchClamp->Behavioral If functional activity is observed Mechanism Elucidation of Mechanism of Action Behavioral->Mechanism Hypothesis Hypothesis: 4-PES is a Taurine Analogue Hypothesis->BindingAssay

Caption: Proposed experimental workflow to investigate the mechanism of action of 4-PES.

Conclusion and Future Directions

References

The Solubility Profile of 4-Pyridineethanesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pyridineethanesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting available calculated data, qualitative solubility insights based on chemical structure, and detailed experimental protocols for determining its solubility in aqueous and organic media. This guide aims to equip researchers with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Introduction

This compound (CAS 53054-76-5) is a heterocyclic organic compound featuring a pyridine ring and a sulfonic acid group.[1][2] Its chemical structure suggests a high degree of polarity, which significantly influences its solubility in various solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and other research areas where precise concentration control is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol [3]
Melting Point 297-299 °C (decomposes)[2]
Appearance White crystalline solid[2]

Solubility of this compound

Quantitative Solubility Data

Experimentally determined quantitative solubility data for this compound is scarce in publicly accessible literature. However, a calculated value for its water solubility is available.

SolventSolubility ParameterValueMethodSource
WaterLog₁₀WS (mol/L)-1.19Crippen Method (Calculated)[3]

Note: The Log₁₀WS value of -1.19 corresponds to a calculated water solubility of approximately 0.0646 mol/L or 12.09 g/L.

Qualitative Solubility Analysis

Based on its chemical structure, a qualitative assessment of the solubility of this compound can be made.

  • Water and Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the highly polar sulfonic acid group (-SO₃H) and the nitrogen atom in the pyridine ring allows for strong hydrogen bonding with polar protic solvents. Therefore, this compound is expected to be readily soluble in water and other polar protic solvents.[4] Sulfonic acids, in general, are known for their high solubility in water.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While hydrogen bond donation from the solvent is absent, the high polarity of both the solute and the solvent suggests that this compound will likely exhibit good solubility in polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant mismatch in polarity, this compound is expected to have very low solubility in nonpolar solvents.[5] The principle of "like dissolves like" governs this behavior.[6]

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following are standard experimental protocols for this purpose.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9][10]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy.

experimental_workflow_shake_flask start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate with shaking at constant temperature add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze filtrate concentration filter->analyze end_node End analyze->end_node

Shake-Flask Method Workflow
Concentration Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and effective method for determining the concentration of a chromophore-containing compound in solution.[11][12]

Objective: To quantify the concentration of this compound in a solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated volumetric flasks and pipettes

  • This compound (high purity)

  • Solvent of interest

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV wavelengths to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform a series of serial dilutions to create several standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[13]

  • Analyze the Sample:

    • Measure the absorbance of the filtered saturated solution (from the shake-flask method), appropriately diluted if necessary to fall within the linear range of the calibration curve.

    • Use the calibration curve to determine the concentration of this compound in the sample.

experimental_workflow_uv_vis cluster_calibration Calibration Curve Preparation cluster_sample_analysis Sample Analysis prep_stock Prepare stock solution prep_standards Prepare standard solutions (serial dilution) prep_stock->prep_standards measure_standards Measure absorbance of standards at λmax prep_standards->measure_standards plot_curve Plot absorbance vs. concentration measure_standards->plot_curve determine_conc Determine concentration from calibration curve plot_curve->determine_conc measure_sample Measure absorbance of unknown sample measure_sample->determine_conc

UV-Vis Spectroscopy Analysis Workflow

Logical Relationship for Solubility Prediction

The solubility of this compound is primarily dictated by the interplay of its structural features and the properties of the solvent.

logical_relationship cluster_features Key Structural Features cluster_properties Resulting Properties compound This compound sulfonic_acid Sulfonic Acid Group (-SO3H) compound->sulfonic_acid pyridine_ring Pyridine Ring compound->pyridine_ring high_polarity High Polarity sulfonic_acid->high_polarity h_bond_donor Hydrogen Bond Donor sulfonic_acid->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptor pyridine_ring->h_bond_acceptor solubility Solubility Behavior high_polarity->solubility h_bond_donor->solubility h_bond_acceptor->solubility

Factors Influencing Solubility

Conclusion

While quantitative experimental data on the solubility of this compound is limited, its chemical structure strongly indicates high solubility in water and polar organic solvents and poor solubility in nonpolar organic solvents. For researchers requiring precise solubility data, the experimental protocols detailed in this guide provide a robust framework for its determination. A thorough understanding of its solubility is paramount for the effective design and execution of experiments and formulations involving this compound.

References

4-Pyridineethanesulfonic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Pyridineethanesulfonic acid (CAS No. 53054-76-5). The information is compiled from various safety data sheets and established experimental protocols to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[1][2][3]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Danger[3]

Toxicological Data

ParameterValueSpeciesRouteSource
Acute Oral Toxicity (LD50)No data available--[2]
Acute Dermal Toxicity (LD50)No data available--
Acute Inhalation Toxicity (LC50)No data available--[2]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following are standard methodologies used to assess the hazards associated with corrosive and irritant chemicals.

Skin Corrosion/Irritation Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin corrosion or irritation.

Methodology:

  • Animal Model: A single albino rabbit is typically used for the initial test.

  • Application: A 0.5g sample of solid this compound is applied to a small area (approximately 6 cm²) of the rabbit's clipped skin.[1]

  • Exposure: The test substance is held in contact with the skin for up to 4 hours.[1]

  • Observation: The skin is observed for erythema (redness) and edema (swelling) at intervals of 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of any effects.[1]

  • Classification: The severity and reversibility of the skin reactions determine the classification as corrosive or irritant.

Experimental Workflow for Skin Irritation/Corrosion Assessment

G cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_classification Classification prep_animal Select healthy albino rabbit prep_site Clip test skin area prep_animal->prep_site apply_substance Apply 0.5g of This compound prep_site->apply_substance secure_patch Secure with porous gauze apply_substance->secure_patch exposure 4-hour exposure period secure_patch->exposure observe Observe at 1, 24, 48, 72 hrs and up to 14 days exposure->observe classify Classify as corrosive, irritant, or non-irritant based on observations observe->classify

Caption: Workflow for assessing skin irritation and corrosion.

Eye Irritation/Damage Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or serious damage to the eyes.

Methodology:

  • Animal Model: Albino rabbits are used, and their eyes are examined for pre-existing irritation before the test.

  • Application: 100 mg of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iris inflammation, and conjunctival redness and swelling are scored.

  • Classification: The severity and persistence of the observed effects determine if the substance is classified as an eye irritant or capable of causing serious eye damage.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and severe burns.[1][4]
Eye and Face Protection ANSI-approved safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, preventing serious eye damage.[1][4]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[3][4]
Respiratory Protection Use in a certified chemical fume hood. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).To avoid inhalation of dust, which can cause respiratory tract irritation.[1][4]

Decision Tree for PPE Selection

G cluster_ppe Required Personal Protective Equipment start Handling This compound? gloves Wear Nitrile Gloves (Double-gloving recommended) start->gloves Yes eyewear Wear Safety Goggles and/or Face Shield start->eyewear Yes lab_coat Wear a fully buttoned Lab Coat start->lab_coat Yes respirator Work in a Fume Hood. Use respirator if needed. start->respirator Yes

Caption: PPE selection guide for handling this compound.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1][2] Store in a corrosives area.[6]

First Aid Measures

Immediate medical attention is required in case of exposure.[3]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[1][3] Consult a physician immediately.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Immediately call a poison center or doctor.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Call a physician or poison control center immediately.[3]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[1] Evacuate personnel to safe areas. Avoid dust formation and breathing dust.[1]

  • Environmental Precautions: Do not let the product enter drains.[1][2]

  • Containment and Cleaning: Sweep up and shovel the material.[1] Collect in suitable, closed containers for disposal.[1] Avoid creating dust.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1][2][6]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not dispose of with regular trash or down the drain.

This technical guide is intended for informational purposes only and should not be a substitute for a thorough review of the complete Safety Data Sheet (SDS) and a comprehensive risk assessment for your specific use case. Always adhere to good laboratory practices and the safety guidelines of your institution.

References

discovery and history of 4-Pyridineethanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid, also known as 2-(4-pyridyl)ethanesulfonic acid, is a heterocyclic organic compound. While not a therapeutic agent itself, it holds significance in the field of biochemistry as a model substrate for studying a unique class of bacterial enzymes involved in sulfur metabolism. This guide provides a comprehensive overview of its known properties, biological role, and the methodologies used to study it.

Discovery and History

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 53054-76-5[1]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol
Melting Point 297-299 °C (decomposes)
Form Solid
logP (Octanol/Water Partition Coefficient) 0.512 (Calculated)[2]
Water Solubility (log₁₀WS in mol/L) -1.19 (Calculated)[2]
Beilstein Registry Number 136690
EC Number 258-331-3

Biological Role and Mechanism of Action

The primary known biological role of this compound is as a substrate for the bacterial two-component flavin-dependent alkanesulfonate monooxygenase system.[3] This system is crucial for bacteria, such as Escherichia coli, to utilize alkanesulfonates as a source of sulfur, particularly under conditions of sulfate starvation.

The system consists of two key proteins:

  • SsuE: An NADPH-dependent FMN reductase that provides reduced flavin (FMNH₂) to the monooxygenase.[4]

  • SsuD: The alkanesulfonate monooxygenase enzyme that binds the alkanesulfonate substrate (in this case, this compound) and utilizes the FMNH₂ provided by SsuE to catalyze the oxygenolytic cleavage of the stable carbon-sulfur (C-S) bond.[4]

The overall reaction results in the formation of sulfite (SO₃²⁻), which can be assimilated by the bacterium, and the corresponding aldehyde of the substrate. The proposed mechanism for this enzymatic reaction is detailed below.

Enzymatic_Pathway cluster_SsuE SsuE Cycle cluster_SsuD SsuD Catalysis SsuE_FMN SsuE-FMN SsuE_FMNH2 SsuE-FMNH₂ SsuE_FMN->SsuE_FMNH2 NADP NADP⁺ SsuD_Substrate SsuD + Substrate SsuE_FMNH2->SsuD_Substrate Flavin Transfer NADPH NADPH + H⁺ NADPH->SsuE_FMN Reduction SsuD SsuD (apoenzyme) SsuD->SsuD_Substrate SsuD_Complex SsuD-Substrate-FMNH₂ SsuD_Substrate->SsuD_Complex SsuD_Peroxyflavin SsuD-Substrate-Peroxyflavin SsuD_Complex->SsuD_Peroxyflavin Reaction with O₂ Products Sulfite + Aldehyde SsuD_Peroxyflavin->Products C-S Bond Cleavage FMN_ox FMN (oxidized) SsuD_Peroxyflavin->FMN_ox Release FMN_ox->SsuE_FMN Recycle Substrate 4-Pyridineethanesulfonic acid Substrate->SsuD Binding O2 O₂ O2->SsuD_Complex Synthesis_Workflow Start Start: N-(4-pyridyl)pyridinium chloride hydrochloride in water AddSulfite Add Sodium Sulfite Heptahydrate Start->AddSulfite Reflux1 Reflux under N₂ (24 hours) AddSulfite->Reflux1 AddCharcoal Add Activated Charcoal Reflux1->AddCharcoal Reflux2 Reflux (1 hour) AddCharcoal->Reflux2 Filter1 Hot Filtration Reflux2->Filter1 AddHCl Add 12N HCl to Filtrate Filter1->AddHCl Cool Cool to Room Temp. AddHCl->Cool Filter2 Filter NaCl Cool->Filter2 Evaporate Evaporate Filtrate Filter2->Evaporate Crystallize Crystallize from 70% Ethanol Evaporate->Crystallize End End: Crystalline Pyridine-4-sulfonic acid Crystallize->End

References

4-Pyridineethanesulfonic Acid: A Technical Guide to its Properties and Applications as a Zwitterionic Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Pyridineethanesulfonic acid, focusing on its properties as a zwitterionic compound and its potential applications as a buffer. While traditionally considered a zwitterionic substance, its unique acidic character defines its utility in specific experimental contexts. This document offers detailed data, experimental considerations, and logical workflows to aid researchers in leveraging the distinct characteristics of this compound.

Core Properties of this compound

This compound (PES) is a sulfonated derivative of pyridine. Its chemical structure incorporates both a strongly acidic sulfonic acid group and a weakly basic pyridine ring, leading to its classification as a zwitterion.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₉NO₃S--INVALID-LINK--
Molecular Weight 187.22 g/mol --INVALID-LINK--
CAS Number 53054-76-5--INVALID-LINK--
Predicted pKa (Sulfonic Acid Group) 1.31 ± 0.50--INVALID-LINK--
Melting Point 297-299 °C (decomposes)--INVALID-LINK--

Understanding the Zwitterionic Nature and Buffering Capacity

The zwitterionic character of this compound arises from the presence of both an acidic and a basic functional group. The sulfonic acid group is highly acidic, with a predicted pKa of approximately 1.31.[1] This indicates that it will be deprotonated and carry a negative charge across a broad pH range. The pyridine ring, on the other hand, has a basic nitrogen atom. The pKa of the conjugate acid of pyridine is approximately 5.2. The ethanesulfonic acid substituent will influence this value, but it is expected to remain in the acidic range.

This significant separation between the two pKa values means that this compound is not an effective zwitterionic buffer in the neutral pH range (pH 6-8) typically required for many biological experiments. Its primary buffering capacity will be in the highly acidic range, dictated by the pKa of its sulfonic acid group, and in the mid-acidic range, governed by the pKa of the pyridinium ion.

Ionization states of this compound.

Experimental Protocols and Considerations

Due to its highly acidic nature, the use of this compound as a primary buffer is likely limited to applications requiring stable pH in the acidic range.

General Protocol for Buffer Preparation

The following is a general protocol for preparing a buffer solution that can be adapted for this compound for specific applications.

Materials:

  • This compound

  • Deionized water

  • A strong base (e.g., Sodium Hydroxide) for pH adjustment

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Determine the Desired Buffer Concentration and pH: Based on the experimental requirements, decide on the final concentration and pH of the buffer. Note that the effective buffering range is typically pKa ± 1.

  • Calculate the Required Mass of this compound: Use the molecular weight (187.22 g/mol ) and the desired concentration and volume to calculate the mass of the compound needed.

  • Dissolve the Compound: Weigh the calculated amount of this compound and dissolve it in a volume of deionized water that is less than the final desired volume. Use a magnetic stir bar and stir plate to facilitate dissolution.

  • Adjust the pH: Carefully add a strong base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter. Continue adding the base until the desired pH is reached.

  • Bring to Final Volume: Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

  • Sterilization (if required): For biological applications, the buffer solution may need to be sterilized by filtration through a 0.22 µm filter.

Logical Workflow for Evaluating a Potential Zwitterionic Buffer

The evaluation of any new compound for its utility as a zwitterionic buffer should follow a systematic workflow.

G Workflow for Evaluating a Zwitterionic Buffer Candidate A Identify Candidate Compound B Determine Physicochemical Properties (MW, Solubility, etc.) A->B C Experimental pKa Determination (e.g., Potentiometric Titration) B->C D Define Buffering Range(s) (pKa ± 1) C->D E Assess Suitability for Target pH D->E E->A Unsuitable Range F Test for Interference with Assays E->F Suitable Range G Evaluate Biocompatibility (e.g., Cytotoxicity) F->G H Validate in Specific Applications G->H

Workflow for Zwitterionic Buffer Evaluation.

Applications and Future Directions

While this compound may not be a conventional biological buffer, its distinct properties may be advantageous in specific areas of research:

  • Acidic pH Enzyme Assays: For studying enzymes that are active in highly acidic environments.

  • Chromatography: As a mobile phase component in certain types of chromatography where a low pH and a zwitterionic character are beneficial for separation.

  • Chemical Synthesis: As a catalyst or reactant in reactions requiring a strong, soluble organic acid.

Further experimental investigation is required to fully elucidate the pKa values and explore the full range of applications for this compound. Researchers are encouraged to perform careful characterization before employing it in their experimental systems.

References

A Technical Guide to the Theoretical pKa Determination of 4-Pyridineethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the acid dissociation constant (pKa) of 4-Pyridineethanesulfonic acid. Given the zwitterionic nature of this molecule, possessing both a basic pyridine ring and an acidic sulfonic acid group, understanding its ionization behavior is crucial for applications in medicinal chemistry and materials science. This document outlines the state-of-the-art computational approaches for predicting its pKa values and details the experimental protocols for validation.

Introduction to this compound and the Significance of pKa

This compound is a molecule of interest due to its structural motifs: a pyridine ring, which can be protonated, and a sulfonic acid group, which is strongly acidic. The acid dissociation constant, pKa, is a critical parameter that quantifies the strength of an acid in a solution.[1] For a molecule like this compound, which can exist in various protonation states, the pKa values govern its solubility, lipophilicity, and interaction with biological targets. Accurate determination of its pKa is therefore essential for drug design, formulation, and understanding its pharmacokinetic profile.[1][2]

The two primary ionization equilibria for this compound are the deprotonation of the sulfonic acid group and the protonation of the pyridine nitrogen. Due to the strong acidic nature of the sulfonic acid group, its pKa is expected to be very low, likely in the negative range, similar to other alkane sulfonic acids. The pKa of the pyridinium ion is expected to be in the range typical for pyridine derivatives.

Theoretical pKa Calculation Methodology

The theoretical prediction of pKa values from first principles has become a powerful tool in computational chemistry.[3] The most common and accurate methods rely on quantum mechanical calculations, particularly Density Functional Theory (DFT), coupled with a thermodynamic cycle.[4][5][6]

The direct calculation of the free energy of dissociation in solution is computationally demanding. Therefore, a thermodynamic cycle, often the Born-Haber cycle, is employed to relate the solution-phase acidity to gas-phase energies and solvation free energies, which are more readily calculated.[4][6]

The dissociation of an acid (HA) in water can be represented by the following equilibrium:

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

The free energy change for this reaction (ΔG°(aq)) is related to the pKa by the equation:

pKa = ΔG°(aq) / (2.303 * RT)

The thermodynamic cycle breaks down the calculation of ΔG°(aq) into three steps:

  • Gas-phase deprotonation: HA(g) → A⁻(g) + H⁺(g)

  • Solvation of the acid: HA(g) → HA(aq)

  • Solvation of the conjugate base and proton: A⁻(g) + H⁺(g) → A⁻(aq) + H⁺(aq)

The standard Gibbs free energy of reaction in the aqueous phase is then calculated as:

ΔG°(aq) = ΔG°(gas) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

The pKa can then be calculated using the direct method with the following formula:

pKa = (G°(A⁻,sol) - G°(HA,sol)) / (2.303 * RT)

A key challenge is the accurate determination of the solvation free energy of the proton (ΔG°solv(H⁺)), which is often taken from experimental values.

Thermodynamic Cycle for pKa Calculation cluster_gas Gas Phase cluster_aq Aqueous Phase HA_gas HA(gas) A_minus_gas A⁻(gas) + H⁺(gas) HA_gas->A_minus_gas ΔG°(gas) HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A⁻(aq) + H⁺(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) + ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°(aq) = 2.303 RT pKa

Thermodynamic cycle for pKa calculation.

Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for pKa predictions.[3][7] Several functionals and basis sets are commonly used:

  • Functionals: Hybrid functionals like B3LYP, and meta-hybrid GGA functionals such as M06-2X are often recommended for their accuracy in thermochemical calculations.[8] CAM-B3LYP is also a good choice, particularly for systems with charge transfer character.[9]

  • Basis Sets: Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p), or correlation-consistent basis sets like aug-cc-pVTZ, are typically used to provide a good description of the electronic structure, especially for anions where diffuse functions are important.[8]

To account for the effect of the solvent (water), continuum solvation models are widely used. These models treat the solvent as a continuous medium with a given dielectric constant. Popular models include:

  • Polarizable Continuum Model (PCM): This is a widely used and versatile model.

  • SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and has shown good performance in pKa calculations.[9][10]

For higher accuracy, a few explicit water molecules can be included in the quantum mechanical calculation to model the first solvation shell, with the rest of the solvent treated as a continuum. This is particularly important for species that can form strong hydrogen bonds with water.[9]

The general workflow for calculating the pKa of this compound would involve the following steps for each ionizable group:

Computational pKa Prediction Workflow start Start: Define Acid (HA) and Conjugate Base (A⁻) geom_opt_gas Geometry Optimization in Gas Phase (DFT) start->geom_opt_gas freq_gas Frequency Calculation in Gas Phase (for thermal corrections to Gibbs Free Energy) geom_opt_gas->freq_gas geom_opt_sol Geometry Optimization in Solution (Continuum Model) freq_gas->geom_opt_sol sp_energy_sol Single Point Energy Calculation in Solution geom_opt_sol->sp_energy_sol calc_gibbs Calculate Gibbs Free Energies (G°(HA,sol) and G°(A⁻,sol)) sp_energy_sol->calc_gibbs calc_pka Calculate pKa (pKa = (G°(A⁻,sol) - G°(HA,sol)) / 2.303 RT) calc_gibbs->calc_pka end End: Predicted pKa calc_pka->end

Workflow for computational pKa prediction.

Data Presentation: Predicted vs. Experimental pKa Values

While a specific theoretical pKa for this compound is not available in the literature, the table below summarizes the expected accuracy of different computational methods based on studies of similar molecules.

Computational MethodTypical Mean Absolute Error (pKa units)Reference Molecules
DFT (e.g., B3LYP, M06-2X) with Continuum Solvation0.5 - 2.0Pyridines, Carboxylic Acids, Sulfonamides
Semi-empirical (e.g., PM6, AM1) with Machine Learning0.7 - 1.0Diverse organic molecules
High-level ab initio (e.g., G4CEP) with SMD~0.6Monoprotic acids

Table 1: Expected Accuracy of Various pKa Prediction Methods.[2][5][10][11]

Experimental Protocols for Validation

Experimental validation of the theoretically predicted pKa values is crucial. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.

This is a high-precision technique for determining pKa values.[12] It involves the gradual addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).

    • Accurately weigh and dissolve this compound in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[13][14]

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.[13][14]

  • Calibration:

    • Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13][14]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[13]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the ionization site as a function of pH.[15][16]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with precisely known pH values spanning the range of interest.

    • Dissolve a constant concentration of this compound in each buffer solution. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra for each sample.

    • Identify the resonances that show a significant change in chemical shift with pH. For this compound, the pyridine ring protons/carbons would be sensitive to the protonation of the nitrogen.

  • Data Analysis:

    • Plot the chemical shift (δ) of a sensitive nucleus versus the pH of the solution.

    • The resulting data should fit a sigmoidal curve described by the Henderson-Hasselbalch equation.[16]

    • The pKa is the pH at the inflection point of this curve.[16]

Conclusion

References

Analysis of 4-Pyridineethanesulfonic Acid: A Guide to Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical document addresses the topic of the crystal structure analysis of 4-Pyridineethanesulfonic acid. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data for this compound is not publicly available at this time. Consequently, this guide will provide general information about the compound and focus on the established experimental protocols and workflows for determining the crystal structure of a small organic molecule of this nature.

Compound Overview: this compound

This compound, with the chemical formula C₇H₉NO₃S, is a sulfonic acid derivative of pyridine.[1] Its molecular weight is approximately 187.22 g/mol .[2] The compound is also known by other names, including 2-(4-Pyridyl)ethanesulfonic acid.[1] While its specific biological roles and signaling pathways are not extensively detailed in the available literature, it has been mentioned as a substrate for alkanesulfonate monooxygenase from Escherichia coli and used in the preparation of other chemical reagents.[3]

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standard methodology that would be employed for the single-crystal X-ray diffraction analysis of this compound.

2.1. Synthesis and Purification

A common synthetic route for analogous compounds involves the reaction of a suitable pyridine derivative with a sulfonating agent. A potential synthesis for this compound could involve the radical addition of sodium bisulfite to 4-vinylpyridine. The resulting crude product would then be purified, typically by recrystallization from a suitable solvent system to achieve high purity, which is a prerequisite for growing high-quality single crystals.

2.2. Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often empirical step. For a small organic molecule like this compound, several techniques would be explored:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

2.3. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected, mounted on a goniometer head, and placed on a single-crystal X-ray diffractometer.[4] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The data collection process involves:

  • An X-ray source, typically using Mo Kα or Cu Kα radiation, generates a monochromatic X-ray beam.[5]

  • The crystal is rotated through a series of angles, and at each orientation, the diffraction pattern of the X-rays is recorded by a detector.[6][7]

  • The collected diffraction data (a series of images) contains information about the intensities and positions of the diffracted X-ray beams.

2.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule.

The final step is the refinement of the structural model against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in an accurate and detailed three-dimensional structure of the molecule.

Data Presentation

As no experimental crystal structure data for this compound has been published, the following tables are presented as templates for the type of quantitative data that would be generated from a successful crystal structure analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Example)
Empirical formulaC₇H₉NO₃S
Formula weight187.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX Å, α = 90°
b = Y.YYYY Å, β = XX.XXX°
c = Z.ZZZZ Å, γ = 90°
VolumeVVVV.V ų
Z (molecules per unit cell)4
Density (calculated)X.XXX Mg/m³
Absorption coefficientX.XXX mm⁻¹
F(000)XXX
Crystal size0.XX x 0.XX x 0.XX mm
Theta range for data collectionX.XX to XX.XX°
Reflections collectedXXXXX
Independent reflectionsYYYY [R(int) = 0.XXXX]
Goodness-of-fit on F²X.XXX
Final R indices [I>2sigma(I)]R₁ = 0.XXXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.XXXX, wR₂ = 0.YYYY
Largest diff. peak and holeX.XXX and -Y.YYY e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
S1 - O1X.XXX(X)
S1 - O2Y.YYY(Y)
S1 - O3Z.ZZZ(Z)
S1 - C1A.AAA(A)
C7 - N1B.BBB(B)
O1 - S1 - O2XXX.X(X)
O1 - S1 - C1YYY.Y(Y)
N1 - C7 - C6ZZZ.Z(Z)

Mandatory Visualizations

As no specific signaling pathways involving this compound have been detailed in the literature, a diagram for such a pathway cannot be generated. However, the general experimental workflow for crystal structure analysis is presented below.

G cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization CrystalSelection Selection of High-Quality Single Crystal Crystallization->CrystalSelection DataCollection Data Collection (Single-Crystal X-ray Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing (Unit Cell Determination, Integration) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, Patterson Methods) DataProcessing->StructureSolution ModelBuilding Model Building and Refinement StructureSolution->ModelBuilding StructureValidation Structure Validation and Analysis ModelBuilding->StructureValidation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Disclaimer: The experimental protocols and data tables presented herein are hypothetical and serve as a guide to the standard procedures for small molecule crystal structure determination. They do not represent actual experimental data for this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid (PES) is a zwitterionic sulfonic acid compound that holds potential as a biological buffer. Its structure, featuring a pyridine ring and a sulfonic acid group, suggests utility in various biochemical and pharmaceutical applications where pH control is critical. The sulfonic acid moiety is a strong acid and remains deprotonated over a wide pH range, while the pyridine ring, with a pKa estimated to be in the slightly acidic to near-neutral range, provides the buffering capacity. This document provides detailed application notes and protocols for the effective use of this compound as a biological buffer in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the pKa of the pyridine ring, which is crucial for its buffering capacity in the biological range, is an estimated value. Experimental determination is recommended for precise applications.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms PESA, 4-(2-Sulfoethyl)-pyridine, 4-Pyridylethylsulfonic acid[1]
CAS Number 53054-76-5[1][2]
Molecular Formula C₇H₉NO₃S[1][2]
Molecular Weight 187.22 g/mol [1][3]
Predicted pKa (Sulfonic Acid) 1.31 ± 0.50[1]
Estimated pKa (Pyridine Ring) 4.5 - 5.5
Melting Point 297-299 °C (decomposes)[1]
Appearance White to off-white powder or crystals[1]

Applications in Biological Research and Drug Development

Based on its chemical structure and estimated buffering range, this compound can be considered for the following applications:

  • Enzyme Assays: Particularly for enzymes active in a slightly acidic to neutral pH range. Its potential for low metal ion binding, a characteristic of many sulfonic acid-based buffers, could be advantageous in assays involving metal-dependent enzymes where interference from the buffer must be minimized.[4]

  • Protein and Nucleic Acid Studies: To maintain a stable pH environment during purification, characterization, and storage of proteins and nucleic acids.

  • Cell Culture: While its utility in cell culture has not been extensively documented, its zwitterionic nature at physiological pH could make it a candidate for specialized cell culture media, particularly for organisms that thrive in slightly acidic conditions.

  • Drug Formulation: As a buffering agent in pharmaceutical formulations to maintain the pH of liquid dosage forms, which can be critical for drug stability, solubility, and bioavailability.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (MW: 187.22 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL or 1 L)

  • Sterile filter (0.22 µm) if sterile solution is required

Procedure:

  • Weighing: Accurately weigh out 187.22 g of this compound for a 1 L solution (or 18.72 g for a 100 mL solution).

  • Dissolving: Add the weighed this compound to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

  • pH Adjustment: The initial pH of the solution will be acidic. Slowly add the strong base (e.g., 10 M NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to a value slightly below the desired working pH of your final buffer to account for dilution effects. For a stock solution, a neutral pH of around 7.0 is often useful.

  • Final Volume: Once the desired pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the solution to the final volume with high-purity water.

  • Sterilization (Optional): If a sterile solution is required for applications such as cell culture, filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the 1 M stock solution at 4°C.

Protocol 2: Preparation of a 100 mM this compound Buffer (pH 5.0)

Materials:

  • 1 M this compound stock solution (from Protocol 1)

  • High-purity water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (e.g., 1 M) for final pH adjustment

  • pH meter

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Dilution: To prepare 100 mL of a 100 mM buffer, pipette 10 mL of the 1 M this compound stock solution into a beaker containing approximately 80 mL of high-purity water.

  • pH Adjustment: Place the beaker on a magnetic stirrer and monitor the pH with a calibrated pH meter. The pH will be close to the pH of the stock solution. Carefully add 1 M HCl or 1 M NaOH dropwise to adjust the pH to 5.0.

  • Final Volume: Once the pH is stable at 5.0, transfer the solution to a 100 mL graduated cylinder or volumetric flask and bring the final volume to 100 mL with high-purity water.

  • Storage: Store the prepared buffer at 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.

Data Presentation

The following table provides a comparison of this compound with other commonly used biological buffers. The properties of PES are based on its chemical structure and estimations where direct experimental data is unavailable.

BufferpKa (at 25°C)Useful pH RangeΔpKa/°CMetal Binding
This compound (PES) ~4.5 - 5.5 (estimated) ~3.5 - 6.5 Not DeterminedLikely low
MES 6.155.5 - 6.7-0.011Low
PIPES 6.806.1 - 7.5-0.0085Very Low
HEPES 7.556.8 - 8.2-0.014Low
Tris 8.067.5 - 9.0-0.031Can bind some metals
Phosphate 7.21 (pKa2)6.2 - 8.2-0.0028Binds divalent cations

Visualizations

Logical Workflow for Buffer Preparation

Buffer_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Buffer Preparation weigh Weigh PES dissolve Dissolve in Water weigh->dissolve adjust_ph_stock Adjust pH with Strong Base dissolve->adjust_ph_stock final_vol_stock Bring to Final Volume adjust_ph_stock->final_vol_stock sterilize_stock Sterile Filter (Optional) final_vol_stock->sterilize_stock store_stock Store at 4°C sterilize_stock->store_stock dilute Dilute Stock Solution store_stock->dilute adjust_ph_working Fine-tune pH dilute->adjust_ph_working final_vol_working Bring to Final Volume adjust_ph_working->final_vol_working store_working Store at 4°C final_vol_working->store_working

Caption: Workflow for preparing this compound buffer solutions.

Considerations for Using PES as a Biological Buffer

PES_Considerations PES This compound (PES) pKa Estimated pKa (4.5 - 5.5) PES->pKa determines MetalBinding Low Metal Binding (Predicted) PES->MetalBinding characteristic TempDependence Temperature Dependence (Unknown) PES->TempDependence needs determination Applications Potential Applications PES->Applications BufferingRange Buffering Range (~pH 3.5 - 6.5) pKa->BufferingRange EnzymeAssays Enzyme Assays Applications->EnzymeAssays Formulation Drug Formulation Applications->Formulation ProteinStudies Protein/Nucleic Acid Studies Applications->ProteinStudies

Caption: Key considerations for using this compound as a buffer.

Important Considerations

  • pKa Verification: As the pKa of the pyridine moiety is an estimate, it is crucial to experimentally determine the pKa of this compound under your specific experimental conditions (temperature, ionic strength) for accurate buffer preparation. This can be done by titration.

  • Temperature Effects: The pKa of buffers can be temperature-dependent.[5] For experiments conducted at temperatures other than 25°C, the pH of the buffer should be adjusted at the experimental temperature. The temperature coefficient (ΔpKa/°C) for this compound has not been reported and may need to be determined empirically.

  • Metal Ion Interactions: While sulfonic acid-based buffers generally exhibit low metal ion binding, the pyridine ring could potentially interact with certain metal ions.[4] If your experiment involves metal ions, it is advisable to assess any potential chelation effects of this compound.

  • Purity: Ensure the use of high-purity this compound to avoid interference from contaminants in sensitive biochemical assays.

Conclusion

This compound presents itself as a potentially valuable buffer for a variety of applications in biological research and drug development, particularly for systems requiring a stable pH in the slightly acidic to near-neutral range. Its zwitterionic nature and likely low metal-binding capacity are advantageous properties. However, the lack of a definitive experimental pKa value for its pyridine group necessitates careful initial characterization by the user. The protocols and information provided herein serve as a comprehensive guide to begin exploring the utility of this compound as a biological buffer.

References

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid is a zwitterionic organic compound that belongs to the family of sulfonic acids. Its structure, featuring both a sulfonic acid group and a pyridine ring, makes it a potentially valuable buffering agent in a variety of biochemical and pharmaceutical applications. Zwitterionic buffers are particularly useful in biological research as they can maintain a stable pH without significantly interfering with biological processes.[1] Sulfonic acid-based buffers are known for their strong acidity and stability, making them suitable for a range of chemical and biological experiments.[2][3]

This document provides a detailed protocol for the preparation of a this compound buffer. Due to the limited availability of its pKa value in public literature, this protocol outlines the preparation of a stock solution followed by titration to achieve the desired pH.

Applications

While specific applications for this compound buffer are not extensively documented, buffers with similar structural features (sulfonic acids, zwitterionic nature) are widely used in:

  • Biochemical Assays: To maintain a stable pH environment for enzymatic reactions and protein stability studies.[4]

  • Cell Culture: As a component of cell culture media to ensure optimal pH for cell growth and viability.[4]

  • Electrophoresis: In running buffers for gel electrophoresis to maintain a constant pH for the separation of biomolecules.

  • Pharmaceutical Formulations: As an excipient to control the pH and enhance the stability of drug formulations.

  • Organic Synthesis: As a catalyst in certain chemical reactions due to its strong acidic nature.[3][5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance White to off-white solid
pKa Not readily available

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • A strong base (e.g., 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • A strong acid (e.g., 1 M Hydrochloric Acid (HCl)) for pH adjustment

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound. This stock solution can then be used to prepare a buffer of a specific pH and concentration.

  • Calculate the required mass: To prepare 1 liter of a 1 M stock solution, you will need 187.22 grams of this compound (Molecular Weight = 187.22 g/mol ). For smaller volumes, adjust the mass accordingly (e.g., 18.722 g for 100 mL).

  • Weigh the compound: Accurately weigh the calculated mass of solid this compound using an analytical balance.

  • Dissolve in water: Transfer the weighed solid to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Stir to dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid boiling.

  • Transfer to a volumetric flask: Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.

  • Bring to final volume: Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Label the flask with the name of the solution (1 M this compound), the date of preparation, and your initials. Store the solution at room temperature.

G cluster_workflow Protocol 1: Stock Solution Preparation start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Solid calculate->weigh dissolve Dissolve in ~80% Final Volume of Water weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer add_water Add Water to Final Volume transfer->add_water mix Mix Thoroughly add_water->mix store Label and Store Stock Solution mix->store end_node End store->end_node

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Preparation of a this compound Buffer to a Desired pH

This protocol describes how to prepare a buffer solution of a specific concentration and pH from the 1 M stock solution by titration.

  • Dilute the stock solution: Based on the desired final concentration of your buffer, calculate the volume of the 1 M stock solution needed. For example, to prepare 100 mL of a 100 mM (0.1 M) buffer, you would use 10 mL of the 1 M stock solution.

  • Initial pH measurement: Add the calculated volume of the stock solution to a beaker containing a magnetic stir bar and a volume of high-purity water that is less than the final desired volume. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Record the initial pH.

  • Titrate to the desired pH: While continuously stirring, slowly add small increments of a strong base (e.g., 1 M NaOH) to the solution. Monitor the pH closely. As the pH approaches your desired value, add the base dropwise.

  • Fine-tune the pH: If you overshoot the desired pH, you can add a small amount of a strong acid (e.g., 1 M HCl) to adjust it back.

  • Bring to final volume: Once the desired pH is reached and stable, transfer the solution to a volumetric flask of the appropriate size.

  • Final volume adjustment: Add high-purity water to bring the solution to the final desired volume.

  • Final pH check: After bringing the solution to the final volume, mix it well and re-check the pH to ensure it is still at the desired value.

  • Label and store: Label the buffer solution with its name, concentration, pH, date of preparation, and your initials. Store the buffer at 4°C for short-term use. For long-term storage, consider filtration and sterile storage.

G cluster_workflow Protocol 2: Buffer Preparation by Titration start Start dilute Dilute Stock Solution to Desired Concentration start->dilute measure_ph Measure Initial pH dilute->measure_ph titrate Titrate with Strong Base (e.g., NaOH) to Desired pH measure_ph->titrate adjust_ph Fine-tune pH with Acid/Base if Necessary titrate->adjust_ph adjust_ph->titrate pH needs adjustment final_volume Bring to Final Volume in Volumetric Flask adjust_ph->final_volume pH is correct check_ph Check Final pH final_volume->check_ph store Label and Store Buffer check_ph->store end_node End store->end_node

Caption: Workflow for preparing a this compound buffer by titration.

References

Application of 4-Pyridineethanesulfonic Acid in Capillary Electrophoresis for Enhanced Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of proteins, offering high efficiency, resolution, and minimal sample consumption. A significant challenge in the CE analysis of proteins is their propensity to adsorb to the negatively charged inner surface of the fused-silica capillary. This interaction can lead to peak broadening, reduced separation efficiency, and poor reproducibility. To mitigate these effects, various strategies have been developed, including covalent and dynamic coatings of the capillary wall, as well as the use of buffer additives.

This document explores the potential application of 4-Pyridineethanesulfonic acid (PES) as a buffer additive in capillary electrophoresis for protein separation. While direct literature on the use of PES for this specific application is limited, its chemical properties suggest it may serve as an effective agent for reducing protein-wall interactions.

Chemical Properties of this compound

This compound is a zwitterionic compound, possessing both a strongly acidic sulfonic acid group and a weakly basic pyridine ring.[1][2] This structure is analogous to well-established zwitterionic biological buffers such as HEPES and TES.[3][4] The presence of both acidic and basic moieties allows PES to potentially act as a buffer over a range of pH values. Its zwitterionic nature at certain pHs can also play a crucial role in minimizing protein adsorption on capillary surfaces.

Principle of Action

The primary mechanism by which zwitterionic compounds improve protein separation in CE is through dynamic coating of the capillary wall.[5][6] The negatively charged silanol groups on the bare fused-silica surface are a major cause of protein adsorption, particularly for basic proteins. Zwitterionic additives in the background electrolyte (BGE) can interact with the capillary surface, creating a dynamic layer that shields the silanol groups.[7] This shielding effect reduces the electrostatic interactions between proteins and the capillary wall, leading to improved peak shapes and separation efficiency. Furthermore, the use of high concentrations of zwitterionic salts in the buffer has been shown to enhance protein separations, achieving over 100,000 theoretical plates.[8]

Compounds with sulfonic acid groups, in particular, have been successfully used to create stable, pH-independent surface charges on capillaries, further improving the reproducibility of separations.[9] Given that this compound contains a sulfonate group, it is hypothesized that it could form an effective dynamic coating, thereby improving the separation of proteins.

Advantages of Using Zwitterionic Additives like PES

  • Reduced Protein Adsorption: Minimizes peak tailing and improves resolution.

  • Improved Reproducibility: A stable dynamic coating leads to more consistent migration times.[10]

  • Enhanced Separation Efficiency: Reduction of wall interactions contributes to sharper peaks and a higher number of theoretical plates.[8]

  • Control of Electroosmotic Flow (EOF): Additives can modulate the EOF, providing an additional parameter for optimizing separations.[11]

Conclusion

Based on its zwitterionic character and the presence of a sulfonic acid group, this compound is a promising candidate as a buffer additive for the separation of proteins by capillary electrophoresis. While empirical data is needed to validate its efficacy, the principles established with analogous zwitterionic and sulfonate-containing compounds suggest that PES could significantly enhance separation performance by mitigating protein adsorption to the capillary wall. Researchers are encouraged to explore its use as a component of the background electrolyte to potentially achieve more robust and efficient protein separations.

Experimental Protocols

This section provides a generalized protocol for the use of a zwitterionic buffer additive, such as this compound, for protein separation in capillary electrophoresis. This protocol is based on established methods for similar compounds and should be optimized for specific applications.

Materials and Reagents
  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm)

  • This compound (PES)

  • Sodium phosphate (monobasic and dibasic) or other suitable buffering agents

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Hydrochloric acid (HCl), 0.1 M solution

  • Milli-Q or deionized water

  • Protein standards (e.g., lysozyme, cytochrome c, myoglobin, bovine serum albumin)

Instrumentation
  • Capillary Electrophoresis system with UV or DAD detector

  • pH meter

  • Vortex mixer

  • Sonicator

Protocol 1: Capillary Conditioning and Preparation
  • New Capillary Wash:

    • Flush the new capillary with 1.0 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Flush with 0.1 M HCl for 15 minutes.

    • Rinse with deionized water for 15 minutes.

    • Finally, flush with the background electrolyte (BGE) for 20 minutes.

  • Daily Capillary Conditioning:

    • Before the first run of the day, flush the capillary with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Equilibrate with the BGE for 15 minutes.

  • Between-Run Rinsing:

    • To ensure reproducibility, flush the capillary with 0.1 M NaOH for 2 minutes, followed by a 2-minute water rinse, and then a 3-minute equilibration with the BGE between each injection.

Protocol 2: Preparation of Background Electrolyte (BGE) with PES
  • Buffer Preparation:

    • Prepare a stock solution of a suitable buffer, for example, 50 mM sodium phosphate. To do this, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve the desired pH (e.g., pH 7.0).

    • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

  • BGE Formulation:

    • To prepare the final BGE, add the PES stock solution to the phosphate buffer to achieve the desired final concentration of PES (e.g., 10-50 mM).

    • Adjust the final pH of the BGE with 0.1 M NaOH or 0.1 M HCl if necessary.

    • Degas the BGE by sonication for 10-15 minutes before use.

Protocol 3: Protein Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve the protein standards in deionized water or the BGE to a final concentration of 0.1-1.0 mg/mL.

    • Centrifuge the protein solutions at 12,000 x g for 5 minutes to remove any particulates.

  • Capillary Electrophoresis Conditions:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds (or equivalent pressure/time).

    • Separation Voltage: +20 kV to +30 kV (adjust as needed for optimal separation time and resolution).

    • Capillary Temperature: 25 °C.

    • Detection: UV absorbance at 200 nm or 214 nm.

Data Presentation

The following tables summarize quantitative data from studies using zwitterionic additives and other dynamic coating agents analogous to this compound, demonstrating their effectiveness in improving protein separation in CE.

Table 1: Effect of Zwitterionic Additives on Protein Separation Efficiency

Additive Protein Analyte Separation Conditions Improvement in Theoretical Plates Reference
Trimethylglycine & Potassium Sulfate Lysozyme, α-Chymotrypsinogen A pH 7 buffer > 100,000 [8]
N-alkyl-N,N-dimethylammonio-1-propane-sulfonates Albumin, Lysozyme, Myoglobin Phosphate saline buffer Minimized protein-wall interactions, enabling efficient mobility [5]

| Trimethylammonium propylsulfonate | Humanized Monoclonal Antibody | Moderate ionic strength buffer | Optimum peak area response and reproducibility |[12] |

Table 2: Reproducibility of Migration Times with Dynamic Coatings

Dynamic Coating Agent Protein Analyte Background Electrolyte Interday Migration Time RSD Reference
N-methyl-2-pyrrolidonium methyl sulfonate Four basic proteins 40 mM Sodium Phosphate, pH 4.0 < 1.5% [7]
Quaternized Celluloses (QCs) Five basic proteins Not specified < 2.7% [7]

| Novel Dynamic Coatings | Bovine Serum Albumin, Transferrin, α1-Antitrypsin | Not specified | Highly reproducible apparent mobility |[10] |

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Capillary Capillary Conditioning Injection Hydrodynamic Injection Capillary->Injection BGE BGE Preparation with PES BGE->Injection Sample Protein Sample Preparation Sample->Injection Separation CE Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data Results Results Data->Results

mechanism_of_action protein protein s2 s2 protein->s2 Adsorption (without PES) pes pes s1 s1 pes->s1 Dynamic Coating s3 s3 pes->s3 Dynamic Coating

References

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid (P4S), also known as 2-(4-pyridyl)ethanesulfonic acid, is a heterocyclic compound that has found a niche application in the field of enzyme kinetics. While not as commonly employed as other buffering agents or substrates, its unique structure as a sulfonated pyridine derivative makes it a specific substrate for a particular class of enzymes. These application notes provide detailed information on the use of P4S in enzyme kinetics assays, focusing on its role as a substrate for alkanesulfonate monooxygenases. Additionally, its potential, though limited, application as a buffer is discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 53054-76-5[1][2]
Molecular Formula C₇H₉NO₃S[2]
Molecular Weight 187.22 g/mol [2]
Predicted pKa ~1.31[1]
Appearance White to almost white crystalline powder[1]

Application 1: Substrate for Alkanesulfonate Monooxygenase

The primary and most well-documented application of this compound in enzyme kinetics is as a substrate for bacterial alkanesulfonate monooxygenase enzymes, such as SsuD from Escherichia coli and MsuD from Pseudomonas fluorescens.[1] These enzymes are crucial for bacterial sulfur acquisition, catalyzing the oxygen-dependent cleavage of the carbon-sulfur bond in a wide range of organosulfonates to release sulfite, which can then be assimilated by the cell.[3]

The enzymatic reaction involves the monooxygenase (SsuD or MsuD) and an NADH:FMN oxidoreductase (SsuE or MsuE) that provides the reduced flavin mononucleotide (FMNH₂) required for catalysis.[3] The overall reaction is as follows:

4-Pyridineethanesulfonate + O₂ + NADH + H⁺ → 4-Pyridylacetaldehyde + SO₃²⁻ + NAD⁺ + H₂O

The activity of alkanesulfonate monooxygenase with P4S as a substrate can be monitored by detecting the production of sulfite.

Experimental Protocol: Assay for Alkanesulfonate Monooxygenase Activity using P4S

This protocol is adapted from methods used for similar flavin-dependent monooxygenases and is designed for the spectrophotometric determination of sulfite production using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB).[4]

Materials:

  • This compound (P4S)

  • Alkanesulfonate monooxygenase (SsuD or MsuD)

  • NADH:FMN oxidoreductase (SsuE or MsuE)

  • NADH

  • Flavin mononucleotide (FMN)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (e.g., 25 mM, pH 9.1)

  • Ellman's reagent (DTNB) solution

  • Sodium sulfite (for standard curve)

  • 96-well microplate

  • Microplate reader

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of P4S in water.

    • Prepare stock solutions of NADH and FMN in buffer.

    • Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Prepare a series of sodium sulfite standards of known concentrations in the assay buffer for generating a standard curve.

  • Reaction Mixture Setup:

    • In a 96-well microplate, prepare the reaction mixture containing:

      • Tris-HCl buffer (25 mM, pH 9.1)

      • NADH (e.g., 1 mM)

      • FMN (e.g., 3 µM)

      • BSA (e.g., 0.01% w/v)

      • Varying concentrations of P4S (to determine kinetic parameters)

      • Alkanesulfonate monooxygenase (e.g., 300 nM)

    • Include controls lacking the enzyme or the substrate to account for any background reactions.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the NADH:FMN oxidoreductase (e.g., 100 nM) to the reaction mixture.

  • Incubation:

    • Incubate the reaction at a constant temperature (e.g., 30°C).

  • Sulfite Detection:

    • At various time points, take aliquots of the reaction mixture and add them to the DTNB solution.

    • The reaction between sulfite and DTNB produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve of absorbance at 412 nm versus sulfite concentration using the sodium sulfite standards.

    • Determine the concentration of sulfite produced in each reaction from the standard curve.

    • Calculate the initial reaction velocities (V₀) at each P4S concentration.

    • Plot the initial velocities against the P4S concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Quantitative Data
SubstrateSpecific Activity (µmol min⁻¹ µmol enzyme⁻¹)
Methanesulfonate (C₁)26 ± 2
Pentanesulfonate (C₅)Not Reported
Octanesulfonate (C₈)Not Reported

Researchers should experimentally determine the Kₘ and Vₘₐₓ for this compound with their specific enzyme preparation.

Application 2: Buffering Agent (Limited Application)

Due to its sulfonic acid group, this compound is a strong acid. The predicted pKa of P4S is approximately 1.31.[1] A buffer is most effective at a pH close to its pKa. Therefore, P4S would only function as an effective buffer in a highly acidic environment (pH range of approximately 0.3 to 2.3).

Most enzyme assays are conducted at or near physiological pH (pH 6-8) to ensure optimal enzyme activity and stability. The very low pKa of P4S makes it unsuitable as a buffering agent for the vast majority of enzyme kinetics studies.

Protocol for Preparation of a P4S Buffer (for low pH applications)

Should an application require a buffer in the very low pH range, a P4S buffer can be prepared as follows:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.

  • Adjust the pH of the solution to the desired value (e.g., between 1.0 and 2.0) by adding a strong base, such as sodium hydroxide (NaOH), while monitoring with a calibrated pH meter.

  • Bring the solution to the final desired volume with deionized water.

Note: The strong acidic nature of this buffer may denature many enzymes. Its use should be carefully considered and tested for compatibility with the specific enzyme under investigation.

Visualizations

Signaling Pathway and Experimental Workflow

Alkanesulfonate_Monooxygenase_System cluster_FMN_Reduction FMN Reduction cluster_Desulfonation Desulfonation NADH NADH SsuE SsuE/MsuE (Oxidoreductase) NADH->SsuE NADP NAD⁺ FMN FMN FMN->SsuE FMNH2 FMNH₂ FMNH2_channel FMNH2->FMNH2_channel SsuE->NADP SsuE->FMNH2 P4S 4-Pyridineethanesulfonic acid (P4S) SsuD SsuD/MsuD (Monooxygenase) P4S->SsuD O2 O₂ O2->SsuD Products 4-Pyridylacetaldehyde + SO₃²⁻ + H₂O SsuD->Products FMNH2_channel->SsuD Flavin Transfer Assay_Workflow A Prepare Reaction Mixture (Buffer, NADH, FMN, BSA, P4S, SsuD) B Initiate Reaction with SsuE A->B C Incubate at 30°C B->C D Take Aliquots at Time Intervals C->D E Add Aliquots to DTNB Solution D->E F Measure Absorbance at 412 nm E->F G Calculate Sulfite Concentration (from Standard Curve) F->G H Determine Initial Velocities (V₀) G->H I Plot V₀ vs. [P4S] and Fit to Michaelis-Menten Equation H->I J Determine Kₘ and Vₘₐₓ I->J

References

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid as a Co-crystal Former in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of 4-Pyridineethanesulfonic acid being used as a co-crystal former in published pharmaceutical research. Therefore, the following application notes and protocols are based on established principles of crystal engineering and generalized methodologies for co-crystal screening and synthesis with sulfonic acid-containing molecules. These guidelines provide a framework for investigating the potential of this compound as a novel co-crystal former. All experimental parameters described herein are illustrative and require optimization for any given Active Pharmaceutical Ingredient (API).

Introduction to this compound as a Potential Co-crystal Former

This compound is a chemical compound featuring both a pyridine ring and a sulfonic acid group. This unique combination of functional groups makes it an interesting candidate as a co-crystal former for pharmaceutical applications. The pyridine nitrogen can act as a hydrogen bond acceptor, while the sulfonic acid group is a strong hydrogen bond donor. This dual functionality allows for the formation of robust supramolecular synthons with a variety of APIs, potentially modifying their physicochemical properties.

Co-crystallization with this compound could offer several advantages for API development, including:

  • Enhanced Solubility and Dissolution Rate: The hydrophilic nature of the sulfonic acid moiety may improve the aqueous solubility of poorly soluble APIs.

  • Improved Stability: Formation of a stable crystalline lattice with the co-former can protect the API from degradation.

  • Modified Bioavailability: By altering solubility and dissolution, the bioavailability of an API can be tuned.

  • Novel Intellectual Property: The creation of new co-crystalline forms of existing APIs can provide opportunities for patent protection.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 53054-76-5[1][2]
Molecular Formula C₇H₉NO₃S[1][2]
Molecular Weight 187.22 g/mol [1][3]
Melting Point 297-299 °C (decomposes)[4]

Co-crystal Screening with this compound

A systematic co-crystal screening is the first step to identify whether this compound can form co-crystals with a target API. A variety of screening methods should be employed to maximize the chances of success.

Experimental Protocols for Co-crystal Screening

a) Liquid-Assisted Grinding (LAG)

This is often the primary screening method due to its efficiency and low material consumption.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound

    • A small amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, water)

    • Mortar and pestle or a ball mill

  • Protocol:

    • Weigh stoichiometric amounts of the API and this compound (e.g., 1:1, 1:2, 2:1 molar ratios). A typical total sample size is 20-50 mg.

    • Transfer the powders to a mortar or milling jar.

    • Add a few drops (10-20 µL) of the selected solvent. The mixture should be a paste, not a slurry.

    • Grind the mixture manually with a pestle for 15-30 minutes or in a ball mill at a specified frequency (e.g., 20-30 Hz) for a similar duration.

    • Collect the resulting solid and analyze using Powder X-ray Diffraction (PXRD).

b) Solvent Evaporation

This method is suitable for generating single crystals for structural analysis if co-crystallization is successful.

  • Materials:

    • API

    • This compound

    • A solvent in which both components are soluble

  • Protocol:

    • Prepare a solution with stoichiometric amounts of the API and this compound in a suitable solvent.

    • Gently warm and stir the mixture to ensure complete dissolution.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

    • Monitor for crystal formation over several days.

    • Isolate the resulting crystals and analyze by PXRD and single-crystal X-ray diffraction if suitable crystals are obtained.

c) Slurry Conversion

This technique is useful for determining the most thermodynamically stable co-crystal form.

  • Materials:

    • API

    • This compound

    • A solvent in which both components have limited solubility

  • Protocol:

    • Add an excess of the API and this compound (in a chosen stoichiometric ratio) to a small volume of the selected solvent to create a slurry.

    • Stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (24-72 hours).

    • Isolate the solid phase by filtration.

    • Wash the solid with a small amount of the solvent and air-dry.

    • Analyze the solid by PXRD to identify any new crystalline phases.

Characterization of Screening Samples

The primary technique for identifying the formation of a new co-crystalline phase is Powder X-ray Diffraction (PXRD) . The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components (API and this compound).

Illustrative PXRD Data Presentation:

Sample2θ Peaks (°)Interpretation
API[List of characteristic peaks]Crystalline API
This compound[List of characteristic peaks]Crystalline Co-former
1:1 API:Co-former (LAG)[List of new, unique peaks]Potential Co-crystal Formation
1:1 API:Co-former (Slurry)[List of new, unique peaks]Potential Co-crystal Formation

Further characterization using Differential Scanning Calorimetry (DSC) can also indicate co-crystal formation. A new, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the individual components, is a strong indicator.

Synthesis and Scale-up of Co-crystals

Once a co-crystal has been identified through screening, the synthesis can be scaled up for further characterization and formulation development.

Protocol for Solution Crystallization (Scale-up)
  • Materials:

    • API

    • This compound

    • Appropriate solvent

  • Protocol:

    • Dissolve the API and this compound in the desired stoichiometric ratio in a minimum amount of a suitable solvent at an elevated temperature.

    • Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and morphology.

    • Alternatively, an anti-solvent can be added to the solution to induce precipitation of the co-crystal.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent or the anti-solvent.

    • Dry the crystals under vacuum at a suitable temperature.

Physicochemical Characterization of Co-crystals

A thorough characterization is essential to understand the properties of the newly formed co-crystal.

Illustrative Table of Physicochemical Properties:

PropertyAPIThis compoundAPI-(this compound) Co-crystal
Melting Point (°C) [Value]297-299 (dec.)[Value]
Aqueous Solubility (mg/mL) [Value][Value][Value]
Dissolution Rate (in vitro) [Profile Data]-[Profile Data]
Hygroscopicity (% weight gain at 80% RH) [Value][Value][Value]
Stability (e.g., after 3 months at 40°C/75% RH) [Degradation %]-[Degradation %]

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the experimental workflows and the logical relationships in co-crystal development.

CoCrystal_Screening_Workflow cluster_screening Co-crystal Screening cluster_analysis Analysis cluster_outcome Outcome API API Grinding Liquid-Assisted Grinding API->Grinding Evaporation Solvent Evaporation API->Evaporation Slurry Slurry Conversion API->Slurry Coformer This compound Coformer->Grinding Coformer->Evaporation Coformer->Slurry PXRD PXRD Analysis Grinding->PXRD Evaporation->PXRD Slurry->PXRD DSC DSC Analysis PXRD->DSC CoCrystal Co-crystal Identified DSC->CoCrystal New Peaks & Thermal Events NoCoCrystal No Co-crystal DSC->NoCoCrystal Physical Mixture

Co-crystal Screening Workflow.

CoCrystal_Development_Pathway cluster_phase1 Phase 1: Discovery cluster_phase2 Phase 2: Characterization cluster_phase3 Phase 3: Formulation Screening Co-crystal Screening Hit_ID Hit Identification (PXRD, DSC) Screening->Hit_ID Synthesis Scale-up Synthesis Hit_ID->Synthesis Structure Structural Analysis (SCXRD) Synthesis->Structure PhysChem Physicochemical Characterization Synthesis->PhysChem Formulation Pre-formulation Studies PhysChem->Formulation Stability Stability Assessment Formulation->Stability Bioavailability In-vitro/In-vivo Bioavailability Stability->Bioavailability

Pharmaceutical Co-crystal Development Pathway.

References

Application Note: Determination of Purity for 4-Pyridineethanesulfonic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pyridineethanesulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential impurities. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Chemical Properties
PropertyValue
Chemical Name This compound
Synonyms 2-(4-Pyridyl)ethanesulfonic acid, 4-Pyridylethylsulfonic acid
CAS Number 53054-76-5[1]
Molecular Formula C₇H₉NO₃S[1][5]
Molecular Weight 187.22 g/mol [5]

Experimental Protocol

This protocol outlines a proposed starting point for the HPLC analysis of this compound, based on established methods for similar sulfonic acid compounds.[6][7][8][9]

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC analysis of a this compound sample.

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor (Main Peak) ≤ 2.01.2
Theoretical Plates (Main Peak) ≥ 20005800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Purity Analysis of this compound (Batch No. 12345)
Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,6000.5Impurity A
28.22,958,00098.6This compound
312.125,2000.8Impurity B
415.41,2000.1Unknown Impurity
Total 3,000,000 100.0

Method Validation Summary

The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity is from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Hypothetical Validation Data
ParameterResult
Linearity (R²) 0.9995
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.5%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a general guideline and a proposed analytical method. Method optimization and full validation are required for specific applications and sample matrices.

References

Application Note: Structural Confirmation of 4-Pyridineethanesulfonic Acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the utilization of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural confirmation of 4-Pyridineethanesulfonic acid. The protocol outlines the sample preparation, spectral acquisition parameters, and data interpretation. The resulting ¹H NMR spectrum provides unambiguous evidence for the molecular structure, with characteristic signals corresponding to the pyridine ring and the ethanesulfonic acid chain. This method serves as a reliable and efficient tool for the qualitative analysis and structural verification of this compound, which is of interest to researchers in materials science and drug development.

Introduction

This compound is a zwitterionic organic compound containing both a basic pyridine ring and a strongly acidic sulfonic acid group. Its unique properties make it a valuable building block in the synthesis of various functional materials, including polymers and ionic liquids, and a potential component in pharmaceutical formulations. Accurate structural confirmation is a critical step in its synthesis and application to ensure purity and predict chemical behavior. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This note provides a standard operating procedure for the structural elucidation of this compound using ¹H NMR.

Experimental Protocol

A detailed methodology for the ¹H NMR analysis of this compound is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1]

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[2][3]

  • Solvent Selection: Due to the zwitterionic nature of the analyte, deuterium oxide (D₂O) is a suitable solvent.[2][3] Use approximately 0.6-0.7 mL of D₂O.[1][2][3]

  • Dissolution: Dissolve the sample in the deuterated solvent within a small vial. Gentle vortexing or heating can aid in dissolution.[3]

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[1][3][4]

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) or sodium 3-(trimethylsilyl)propanesulfonate (DSS) is recommended.[5]

  • Labeling: Clearly label the NMR tube with the sample information.

¹H NMR Data Acquisition

The following parameters are recommended for acquiring the ¹H NMR spectrum on a 400 MHz spectrometer.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHzStandard for routine analysis.
Pulse Sequencezgpr (or similar with water suppression)To suppress the large residual HDO signal.[6]
Number of Scans (NS)8-32To improve signal-to-noise ratio.[6][7][8]
Acquisition Time (AQ)3-4 sTo ensure good digital resolution.[6][7][8]
Relaxation Delay (D1)5 sTo allow for full relaxation of protons, ensuring accurate integration.
Pulse Width (P1)90°To maximize signal intensity in a single scan.[8][9]
Spectral Width (SW)12 ppmTo encompass all expected proton signals.[6]
Temperature298 K (25 °C)For standardized and reproducible results.[6]

Data Analysis and Expected Spectrum

The structure of this compound consists of a 4-substituted pyridine ring and an ethyl chain attached to the sulfonic acid group. The expected ¹H NMR spectrum in D₂O would exhibit two distinct sets of signals.

  • Pyridine Ring Protons: The pyridine ring has two pairs of chemically equivalent protons. The protons ortho to the nitrogen (H-2 and H-6) are expected to appear as a doublet downfield, typically in the range of δ 8.5-8.8 ppm, due to the electron-withdrawing effect of the nitrogen atom. The protons meta to the nitrogen (H-3 and H-5) will appear as another doublet slightly upfield, around δ 7.4-7.7 ppm. These two doublets will exhibit a characteristic coupling pattern (AX or AA'XX' system).

  • Ethanesulfonic Acid Chain Protons: The ethyl group will give rise to two triplet signals. The methylene group adjacent to the pyridine ring (-CH₂-Ar) is expected to resonate at approximately δ 3.0-3.3 ppm. The methylene group adjacent to the sulfonate group (-CH₂-SO₃H) will be further downfield due to the strong electron-withdrawing nature of the sulfonate group, likely in the range of δ 3.3-3.6 ppm. Both signals will appear as triplets due to coupling with the adjacent methylene group.

Predicted ¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.6Doublet2HH-2, H-6 (Pyridine)
~ 7.5Doublet2HH-3, H-5 (Pyridine)
~ 3.4Triplet2H-CH₂-SO₃H
~ 3.1Triplet2H-CH₂-Ar

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR.

G Figure 1: Workflow for Structural Confirmation A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL D₂O with internal standard (TSP) A->B C Filter into NMR tube B->C D Acquire ¹H NMR Spectrum (400 MHz, 298 K) C->D E Process Data (Fourier Transform, Phasing, Baseline Correction) D->E F Analyze Spectrum (Chemical Shift, Integration, Multiplicity) E->F G Assign Signals to Protons F->G H Compare with Expected Structure G->H I Structure Confirmed H->I

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

¹H NMR spectroscopy provides a rapid and definitive method for the structural confirmation of this compound. The characteristic chemical shifts, signal multiplicities, and integration values of the pyridine and ethanesulfonate protons in the acquired spectrum align with the expected structure. This application note provides a comprehensive protocol for researchers and scientists to reliably verify the identity and purity of this compound.

References

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Pyridineethanesulfonic acid as a pharmaceutical intermediate, focusing on its role in the synthesis of the cephalosporin antibiotic, Cefpimizole.

Introduction

This compound is a pyridine derivative containing a sulfonic acid functional group. While it has various applications in chemical synthesis, its role as a pharmaceutical intermediate is exemplified in the synthesis of Cefpimizole, a third-generation cephalosporin antibiotic. In the structure of Cefpimizole, this compound exists as the counter-ion to the pyridinium moiety attached to the cephalosporin core, highlighting its crucial role in the final active pharmaceutical ingredient (API).

Application in the Synthesis of Cefpimizole

The primary application of this compound in pharmaceuticals is in the synthesis of Cefpimizole. The IUPAC name for Cefpimizole is 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate, which explicitly indicates the presence of the 4-pyridineethanesulfonate moiety.[1]

The synthesis of Cefpimizole involves a multi-step process, with the final key step being the introduction of the this compound side chain at the C-3 position of the cephalosporin nucleus. This is typically achieved through a nucleophilic substitution reaction where the pyridine nitrogen of a 4-substituted pyridine attacks a suitable leaving group on the cephalosporin core.

Synthetic Pathway Overview

A plausible synthetic pathway for Cefpimizole involves the following key transformations:

  • Preparation of the Cephalosporin Core: Starting from a readily available cephalosporin precursor like 7-aminocephalosporanic acid (7-ACA).

  • Modification of the C-7 side chain: Acylation of the amino group at the C-7 position with the desired side chain, which for Cefpimizole is a derivative of phenylglycine and imidazole carboxylic acid.

  • Introduction of the C-3 side chain: This is the crucial step where the this compound moiety is introduced. This typically involves the reaction of a 3-halomethyl or 3-acetoxymethyl cephalosporin intermediate with this compound.

G start 7-Amino-cephalosporanic Acid (7-ACA) step1 C-7 Acylation with Phenylglycine-Imidazole Side Chain start->step1 intermediate1 Acylated Cephalosporin Intermediate step1->intermediate1 step2 Modification of C-3 Position (e.g., Halogenation) intermediate1->step2 intermediate2 3-Halomethyl-cephalosporin Intermediate step2->intermediate2 step3 Nucleophilic Substitution at C-3 intermediate2->step3 pes 4-Pyridineethanesulfonic Acid pes->step3 final Cefpimizole step3->final

Figure 1: Synthetic workflow for Cefpimizole.

Experimental Protocols

While specific industrial protocols are often proprietary, the following represents a generalized experimental protocol for the key step involving this compound in the synthesis of a Cefpimizole precursor. This protocol is based on established principles of cephalosporin chemistry.

Protocol 1: Synthesis of a Cefpimizole Precursor via Nucleophilic Substitution

This protocol describes the reaction of a 3-chloromethyl-7-amino-cephalosporanic acid derivative with this compound.

Materials and Reagents:

  • 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid derivative (protected at the amino and carboxyl groups)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or another suitable organic base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the protected 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • To this solution, add this compound (1.2 eq) and triethylamine (1.5 eq). The base is added to facilitate the reaction and neutralize any generated acid.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified. This may involve partitioning between an organic solvent and water, followed by purification by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired Cefpimizole precursor.

  • The protecting groups are subsequently removed in the final steps to yield Cefpimizole.

Logical Workflow for the Nucleophilic Substitution Step:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve protected 3-chloromethyl-cephalosporin in anhydrous DMF B Add 4-Pyridineethanesulfonic acid and Triethylamine A->B C Stir at room temperature (12-24h) B->C D Monitor reaction progress (TLC/HPLC) C->D E Remove solvent under reduced pressure D->E F Purify crude product (Chromatography/ Recrystallization) E->F

Figure 2: Experimental workflow for the key substitution step.

Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of a Cefpimizole precursor as described in Protocol 1. Actual yields and purity will vary depending on the specific substrates, reaction conditions, and purification methods employed.

ParameterValue
Starting Material Purity >98%
Reaction Scale 10 mmol
Reaction Time 18 hours
Reaction Temperature 25 °C
Yield (after purification) 75-85%
Purity of Final Product (HPLC) >99%

Conclusion

This compound serves as a critical building block in the synthesis of the advanced cephalosporin antibiotic, Cefpimizole. Its incorporation as the counter-ion in the final drug structure underscores its importance in pharmaceutical manufacturing. The provided protocols and data offer a foundational understanding for researchers and drug development professionals working with this and similar pharmaceutical intermediates. Careful optimization of reaction conditions and purification procedures is essential to achieve high yields and purity required for pharmaceutical applications.

References

Application Notes and Protocols: Evaluating 4-Pyridineethanesulfonic Acid for Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document addresses the inquiry regarding the use of 4-Pyridineethanesulfonic acid (4-PES) as a buffering agent in cell culture media. A comprehensive review of scientific literature and commercial resources was conducted to gather data on its application, performance, and relevant protocols.

Key Finding: At present, there is a notable absence of published scientific literature, application notes, or established protocols detailing the use of this compound (4-PES) as a buffering agent in cell culture media formulations. While its chemical structure suggests potential as a zwitterionic buffer, its efficacy, optimal concentration, cytotoxicity, and effects on cellular metabolism have not been documented for this application.

Therefore, this document serves as a foundational guide for researchers interested in evaluating 4-PES as a novel buffering agent. It provides the rationale for pH control in cell culture, outlines the characteristics of effective biological buffers, and presents a series of generic protocols for the systematic evaluation of a new buffer, using the well-characterized HEPES buffer as a comparative standard.

The Critical Role of pH in Cell Culture

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is paramount for the successful in vitro cultivation of mammalian cells.[1] Deviations from this optimal range can adversely affect:

  • Cell Growth and Viability: Fluctuations in pH can inhibit cell proliferation and induce apoptosis.

  • Metabolic Function: Enzymatic activities, nutrient uptake, and waste product secretion are all highly pH-dependent.

  • Protein Production and Quality: For biopharmaceutical production, pH can impact protein folding, stability, and glycosylation patterns.

  • Cellular Morphology: Changes in pH can alter cell shape and attachment to culture surfaces.

The primary buffering system in traditional cell culture media is the bicarbonate-carbon dioxide (NaHCO₃/CO₂) system. However, this system is sensitive to the CO₂ concentration in the incubator, and pH can shift rapidly when cultures are handled in ambient air.[2] To enhance pH stability, synthetic, CO₂-independent zwitterionic buffers are often added to the media.[3]

Characteristics of an Ideal Biological Buffer

Dr. Norman Good established a set of criteria for effective biological buffers, which are now widely adopted.[3] When evaluating 4-PES, its properties should be compared against these "Good's Buffer" characteristics:

  • pKa between 6.0 and 8.0: The buffer's pKa should be close to the desired physiological pH to provide maximum buffering capacity.

  • High Water Solubility: The buffer must be readily soluble in aqueous media.

  • Membrane Impermeability: It should not cross the cell membrane and interfere with intracellular processes.[3]

  • Minimal Interaction with Metal Ions: The buffer should not chelate essential divalent cations.

  • Chemical and Enzymatic Stability: It should not degrade under culture conditions or interfere with biochemical reactions.[3]

  • Low Absorbance: The buffer should not absorb light in the visible or UV spectrum, which could interfere with spectrophotometric assays.

  • Low Toxicity: The buffer should be non-toxic to cells at its effective concentration.

Comparative Physicochemical Properties

While experimental data for 4-PES in a cell culture context is unavailable, a comparison of its basic chemical properties with the widely used HEPES buffer can provide some initial insights.

PropertyThis compound (4-PES)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Molecular Formula C₇H₉NO₃SC₈H₁₈N₂O₄S
Molecular Weight 187.22 g/mol 238.30 g/mol
Structure Pyridine and sulfonate groupsPiperazine and sulfonate groups
pKa (25°C) Data not available in a biological context7.5
Useful pH Range To be determined6.8 - 8.2[1][3]
Typical Concentration To be determined10 - 25 mM[1][3]

Experimental Protocols for Evaluating 4-PES in Cell Culture

The following protocols provide a framework for the systematic evaluation of 4-PES as a cell culture buffering agent. It is recommended to perform these experiments in parallel with a known buffer, such as HEPES, and a no-buffer control.

Protocol 1: Determination of Buffering Capacity and pH Stability

Objective: To assess the ability of 4-PES to maintain a stable pH in a standard cell culture medium over time.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640) without bicarbonate or other buffers.

  • This compound (powder).

  • HEPES (powder).

  • Sodium Hydroxide (NaOH), 1N solution.

  • Sterile, deionized water.

  • Sterile 50 mL conical tubes.

  • Calibrated pH meter.

  • Cell culture incubator (37°C, 5% CO₂).

Method:

  • Prepare a 1M stock solution of 4-PES in sterile, deionized water. Adjust the pH to 7.4 with 1N NaOH. Filter-sterilize through a 0.22 µm filter.

  • Prepare a 1M stock solution of HEPES as a positive control, following the same procedure.

  • Prepare test media by supplementing the basal medium with 4-PES at various final concentrations (e.g., 5, 10, 15, 20, 25 mM).

  • Prepare control media: basal medium with 25 mM HEPES and basal medium with no additional buffer.

  • Aliquot 10 mL of each medium preparation into sterile 50 mL conical tubes (in triplicate).

  • Measure and record the initial pH of each sample.

  • Place the tubes in a 37°C incubator, both with and without 5% CO₂.

  • Measure and record the pH of each sample at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Tabulate the pH values to compare the stability provided by each buffering condition.

Protocol 2: Cytotoxicity Assessment

Objective: To determine the concentration range at which 4-PES is non-toxic to a representative cell line (e.g., CHO, HEK293, HeLa).

Materials:

  • Selected mammalian cell line.

  • Complete culture medium (containing serum, if required, and sodium bicarbonate).

  • Sterile 1M stock solution of 4-PES (pH 7.4).

  • Sterile 1M stock solution of HEPES (pH 7.4).

  • 96-well cell culture plates.

  • Viability assay reagent (e.g., MTT, PrestoBlue™, or similar).

  • Plate reader.

Method:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the 4-PES and HEPES stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 mM).

  • Remove the overnight culture medium from the cells and replace it with the media containing the different buffer concentrations.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable cells for each concentration relative to the no-buffer control (0 mM).

  • Plot the results to determine the concentration at which 4-PES exhibits cytotoxic effects.

Protocol 3: Impact on Cell Growth and Proliferation

Objective: To evaluate the effect of non-toxic concentrations of 4-PES on the growth kinetics of a cell line.

Materials:

  • Selected mammalian cell line.

  • Complete culture medium.

  • Sterile 1M stock solutions of 4-PES and HEPES (pH 7.4).

  • 6-well cell culture plates or T-25 flasks.

  • Cell counter (e.g., hemocytometer or automated cell counter).

  • Trypan blue solution.

Method:

  • Prepare culture media supplemented with non-toxic concentrations of 4-PES (determined from Protocol 2), 25 mM HEPES, and a no-buffer control.

  • Seed cells at a low density (e.g., 1 x 10⁵ cells/mL) into replicate culture vessels for each condition.

  • At 24-hour intervals for 5-7 days, harvest the cells from one vessel for each condition.

  • Perform a viable cell count using a cell counter and trypan blue exclusion.

  • Plot the viable cell density versus time to generate growth curves for each condition.

  • Calculate the doubling time and the maximum viable cell density for each condition to assess the impact of 4-PES on cell proliferation.

Visualizing Experimental Workflows and Potential Pathways

Diagrams created using Graphviz (DOT language) can help visualize the experimental design and potential cellular pathways that could be influenced by a novel buffering agent.

Experimental_Workflow_for_Buffer_Evaluation cluster_prep Preparation cluster_testing Experimental Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_4pes Prepare 4-PES Stock (1M, pH 7.4) prep_media Prepare Test Media (Varying Concentrations) prep_4pes->prep_media prep_hepes Prepare HEPES Stock (1M, pH 7.4) prep_hepes->prep_media ph_stability pH Stability Assay (Protocol 1) prep_media->ph_stability cytotoxicity Cytotoxicity Assay (MTT) (Protocol 2) prep_media->cytotoxicity cell_growth Cell Growth Analysis (Protocol 3) prep_media->cell_growth analyze_ph Compare pH Drift ph_stability->analyze_ph analyze_tox Determine IC50 cytotoxicity->analyze_tox analyze_growth Calculate Doubling Time cell_growth->analyze_growth conclusion Optimal 4-PES Concentration and Performance vs. HEPES analyze_ph->conclusion analyze_tox->conclusion analyze_growth->conclusion

Caption: Workflow for the evaluation of a novel cell culture buffer.

Hypothetical_Signaling_Pathway cluster_stress Environmental Stress cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome ph_shift Extracellular pH Shift membrane_receptors Membrane Receptors ph_shift->membrane_receptors mapk_pathway MAPK Pathway membrane_receptors->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway membrane_receptors->pi3k_akt_pathway proliferation Altered Proliferation mapk_pathway->proliferation apoptosis Apoptosis mapk_pathway->apoptosis pi3k_akt_pathway->proliferation protein_synthesis Modified Protein Synthesis pi3k_akt_pathway->protein_synthesis

Caption: Potential signaling pathways affected by extracellular pH.

Conclusion and Future Directions

The investigation into this compound for cell culture media reveals a significant gap in the existing scientific knowledge. While its zwitterionic nature is promising, its suitability as a biological buffer remains unproven. The protocols and framework provided in these application notes are intended to guide researchers in the systematic evaluation of 4-PES. A thorough investigation of its buffering efficacy, cytotoxicity, and impact on cell growth and protein production is essential before it can be considered a viable alternative to established buffers like HEPES in research and biopharmaceutical applications. Further studies should also explore its potential interactions with media components and its long-term effects on cell line stability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Pyridineethanesulfonic Acid (PES) Buffer for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 4-Pyridineethanesulfonic acid (PES) as a buffer for enzyme assays. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PES) and why might I consider it for my enzyme assay?

This compound is a zwitterionic compound containing both a pyridine ring and a sulfonic acid group. While less common than buffers like HEPES or Tris, it may be considered in specific applications where other buffers show interference. Its potential utility would be for assays conducted in the acidic pH range, though empirical validation is essential.

Q2: What is the pKa of this compound and its effective buffering range?

The exact pKa of this compound is not widely reported in the literature. However, it can be estimated based on its structure:

  • The sulfonic acid group is a strong acid with a very low pKa (estimated to be less than 2), meaning it will be fully deprotonated and not provide buffering capacity in the typical physiological pH range.

  • The pyridine ring has a nitrogen that can be protonated. The pKa of a simple pyridinium ion is approximately 5.25. The electron-withdrawing nature of the ethanesulfonate substituent likely lowers this value.

Therefore, the estimated pKa for the pyridine moiety is likely in the 4.5 to 5.0 range . This would give PES an effective buffering range of approximately pH 4.0 to 5.5 . It is crucial to experimentally determine the pKa for your specific lot and experimental conditions.

Q3: What is a typical starting concentration for a PES buffer in an enzyme assay?

A common starting point for buffer concentration in enzyme assays is between 20 mM and 100 mM.[1] The optimal concentration will be a balance between sufficient buffering capacity to maintain a stable pH and avoiding high ionic strength that could inhibit the enzyme.[1]

Q4: How does ionic strength of the PES buffer affect enzyme activity?

Ionic strength can significantly influence an enzyme's structure and its interaction with the substrate.[2] The effect is enzyme-dependent; for some, activity increases with ionic strength, while for others, it can be inhibitory.[1] When optimizing your PES buffer, it is important to also test a range of concentrations of a neutral salt (e.g., NaCl or KCl) to determine the optimal ionic strength.

Q5: Are there any known interferences of PES with common assay components?

As a less common buffer, there is limited information on specific interferences. However, like other pyridine-containing compounds, it could potentially interact with metal ions. If your enzyme is a metalloenzyme, it is important to empirically test for any inhibitory or activating effects of the PES buffer itself.

Troubleshooting Guide

IssuePotential Cause with PES BufferRecommended Solution
Low or No Enzyme Activity Suboptimal pH: The enzyme's optimal pH may be outside the effective buffering range of PES (est. pH 4.0-5.5).Verify the pH of your PES buffer at the experimental temperature. Perform a pH optimization experiment using a series of different buffers with overlapping pH ranges to find the enzyme's optimal pH.
Incorrect Ionic Strength: The total ionic strength from the PES buffer and any other salts may be inhibitory.Empirically test a range of PES concentrations (e.g., 10, 25, 50, 100 mM). Also, test a gradient of a neutral salt (e.g., 0-200 mM NaCl) at a fixed PES concentration.
Buffer Component Inhibition: The PES molecule itself might be inhibiting the enzyme, possibly through interaction with the active site or allosteric sites.Test the enzyme activity in other buffers with a similar pKa to see if the activity is restored. Consider buffers like acetate or MES if the optimal pH is in the acidic range.
High Background Signal Substrate Instability in PES Buffer: The substrate may be unstable at the pH maintained by the PES buffer, leading to non-enzymatic degradation.Incubate the substrate in the complete assay buffer without the enzyme and monitor for any signal generation over time.
Inconsistent or Non-Linear Reaction Rates Poor Buffering Capacity: The reaction may be producing or consuming protons, causing a pH shift that the PES buffer concentration is too low to control.Increase the concentration of the PES buffer (e.g., from 25 mM to 50 mM or 100 mM) and re-evaluate the reaction linearity.
Temperature Effects on pH: The pKa of the pyridine moiety in PES may be sensitive to temperature, leading to a different pH at your assay temperature than at the temperature of preparation.Always adjust the final pH of the PES buffer at the intended experimental temperature.[1]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉NO₃S[3]
Molecular Weight187.22 g/mol [4]
Estimated pKa (Pyridine)~4.5 - 5.0Inferred
Estimated Buffering Range~pH 4.0 - 5.5Inferred

Table 2: Example Experimental Design for PES Buffer Concentration Optimization

Assay TubePES Conc. (mM)NaCl Conc. (mM)Substrate Conc.Enzyme Conc.Total Volume
12050ConstantConstantConstant
25050ConstantConstantConstant
310050ConstantConstantConstant
415050ConstantConstantConstant
520050ConstantConstantConstant

Experimental Protocols

Protocol 1: Determination of Optimal pH for an Enzyme

  • Buffer Selection and Preparation: Prepare 100 mM stock solutions of several buffers with overlapping pH ranges to cover a broad spectrum (e.g., Citrate for pH 4-6, PES for pH 4-5.5, MES for pH 5.5-6.7, Phosphate for pH 6-8, HEPES for pH 7-8, Tris for pH 8-9). Adjust the pH of each buffer stock in 0.5 unit increments at the intended assay temperature.

  • Reaction Setup: For each pH point, set up a reaction in a microplate or cuvette containing the respective buffer, substrate at a saturating concentration, and any necessary cofactors.

  • Enzyme Addition and Incubation: Equilibrate the reaction mixtures to the optimal temperature. Initiate the reactions by adding a constant amount of enzyme.

  • Data Measurement and Analysis: Measure the initial reaction rate for each pH point. Plot the enzyme activity against the pH to determine the optimal pH.

Protocol 2: Optimization of PES Buffer Concentration and Ionic Strength

  • Reagent Preparation:

    • Prepare a 1 M stock solution of PES, adjusted to the optimal pH determined in Protocol 1.

    • Prepare a 2 M stock solution of a neutral salt, such as NaCl.

    • Prepare concentrated stocks of your substrate and enzyme.

  • Reaction Setup (Buffer Concentration):

    • Set up a series of reactions with varying final concentrations of PES (e.g., 10, 25, 50, 100, 150, 200 mM).

    • Keep the substrate and enzyme concentrations constant.

    • Adjust the final volume with deionized water.

  • Reaction Setup (Ionic Strength):

    • Set up a series of reactions with the optimal PES concentration determined in the previous step.

    • Add different volumes of the NaCl stock to achieve a range of final salt concentrations (e.g., 0, 25, 50, 100, 150, 200 mM).

    • Keep all other components, including the PES concentration, constant. Adjust the final volume with deionized water.

  • Enzyme Addition and Data Analysis:

    • Initiate the reactions by adding the enzyme and incubate at the optimal temperature.

    • Measure the initial reaction rates.

    • Plot enzyme activity versus PES concentration and enzyme activity versus NaCl concentration to determine the optimal conditions.

Visualizations

G Workflow for Enzyme Assay Optimization cluster_0 Phase 1: pH Optimization cluster_1 Phase 2: Buffer & Ionic Strength Optimization A Select Buffers (e.g., Citrate, PES, MES, HEPES) B Prepare Buffers at Varying pH Values A->B C Run Enzyme Assay at Each pH B->C D Plot Activity vs. pH C->D E Determine Optimal pH D->E F Prepare PES Buffer at Optimal pH E->F Use Optimal pH G Vary PES Concentration (10-200 mM) F->G H Determine Optimal PES Concentration G->H I Vary NaCl Concentration (0-200 mM) at Optimal PES Conc. H->I J Determine Optimal Ionic Strength I->J

Caption: A workflow diagram for optimizing pH and buffer concentration in enzyme assays.

G Troubleshooting Low Enzyme Activity Start Low or No Enzyme Activity Q1 Is the assay pH within the buffer's range (est. 4.0-5.5 for PES)? Start->Q1 A1_Yes Check Ionic Strength Q1->A1_Yes Yes A1_No Perform pH Optimization with Multiple Buffers Q1->A1_No No Q2 Is enzyme active in other buffers at this pH? A1_Yes->Q2 A2_Yes PES may be inhibitory. Consider alternative buffer. Q2->A2_Yes Yes A2_No Problem is likely not the buffer. Check enzyme stability, cofactors, etc. Q2->A2_No No

Caption: A decision tree for troubleshooting low enzyme activity when using PES buffer.

References

Technical Support Center: 4-Pyridineethanesulfonic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Pyridineethanesulfonic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] As a sulfonic acid derivative containing a pyridine ring, it is susceptible to degradation under strongly acidic, basic, or oxidative conditions. Elevated temperatures can accelerate these degradation processes.[4][5]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure stability, solutions of this compound should be stored in a cool, dark place.[6] It is advisable to use tightly sealed containers to prevent contamination and solvent evaporation. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid storing solutions at room temperature for extended periods, especially if they are not protected from light.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound solutions?

A4: this compound is incompatible with strong acids and bases.[6] Extreme pH conditions can lead to hydrolysis or other degradation reactions. It is crucial to control the pH of the solution, ideally within a neutral to slightly acidic range, depending on the specific experimental requirements. When preparing solutions, it is important to use buffers that are compatible with the compound.

Troubleshooting Guides

Issue 1: Unexpected changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Cause Troubleshooting Step
Degradation Discard the solution. Prepare a fresh solution using high-purity this compound and solvent. Ensure proper storage conditions (cool, dark).
Contamination Filter the solution through a suitable membrane filter (e.g., 0.22 µm). If the issue persists, prepare a fresh solution using sterile techniques and high-purity reagents.
pH Shift Measure the pH of the solution. If it has shifted outside the desired range, adjust it carefully with a compatible acid or base, or prepare a fresh, properly buffered solution.
Solubility Issues Verify the concentration of the solution against the solubility of this compound in the chosen solvent at the storage temperature. If precipitation is due to low temperature, gently warm the solution to redissolve the compound before use, ensuring it has not degraded.
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step
Degradation of Stock Solution Prepare a fresh stock solution of this compound. It is recommended to prepare smaller batches of stock solutions more frequently rather than storing large volumes for extended periods.
Incompatibility with other reagents Review all components in the experimental mixture for potential incompatibilities with this compound. Avoid strong oxidizing agents, acids, and bases.[6]
Photodegradation during experiment If the experiment is conducted under ambient or intense light, protect the samples from light exposure by using amber-colored containers or by covering the experimental setup.
Thermal degradation during experiment If the experiment involves elevated temperatures, assess the thermal stability of this compound under those conditions. Consider running control samples at different time points to monitor for degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound
  • Materials:

    • This compound (high purity)

    • Solvent (e.g., deionized water, appropriate buffer)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Magnetic stirrer and stir bar

    • pH meter (if preparing a buffered solution)

  • Procedure:

    • Accurately weigh the required amount of this compound using an analytical balance.

    • Transfer the weighed compound to a clean volumetric flask.

    • Add a portion of the solvent to the flask (approximately 50-70% of the final volume).

    • If preparing a buffered solution, use the pre-prepared buffer as the solvent.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • If necessary, measure and adjust the pH of the final solution.

    • Transfer the solution to a clean, clearly labeled, and appropriate storage container (e.g., amber glass vial).

    • Store the solution under recommended conditions (cool, dark).

Protocol 2: Forced Degradation Study to Evaluate Stability

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. The conditions provided are starting points and may need to be adjusted based on the observed stability of the compound.[1][2][3][10]

  • Materials:

    • This compound solution (of known concentration)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Water bath or oven

    • Photostability chamber

    • Analytical instrumentation for analysis (e.g., HPLC-UV)

  • Procedure:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period. Take samples at various time points.

    • Thermal Degradation: Place the this compound solution in a temperature-controlled oven or water bath at an elevated temperature (e.g., 70°C). Take samples at various time points.

    • Photodegradation: Expose the this compound solution to a light source in a photostability chamber, following ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9] A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a suitable stability-indicating analytical method, such as HPLC-UV, to determine the extent of degradation and to detect the formation of any degradation products.

Visualizations

Degradation_Troubleshooting start Inconsistent Experimental Results check_stock Is the stock solution fresh? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No check_reagents Are other reagents compatible? check_stock->check_reagents Yes end_node Problem Resolved prepare_fresh->end_node investigate_incompatibility Investigate reagent incompatibility check_reagents->investigate_incompatibility No check_light Is the experiment light-sensitive? check_reagents->check_light Yes investigate_incompatibility->end_node protect_from_light Protect samples from light check_light->protect_from_light Yes check_temp Is the experiment run at elevated temperature? check_light->check_temp No protect_from_light->end_node assess_thermal_stability Assess thermal stability check_temp->assess_thermal_stability Yes check_temp->end_node No assess_thermal_stability->end_node Forced_Degradation_Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 70°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Evaluate Degradation Profile analysis->data_evaluation

References

pH stability of 4-Pyridineethanesulfonic acid at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Pyridineethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the pH stability of this compound at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard conditions?

Q2: What is the pKa of this compound?

A2: The predicted pKa of this compound is approximately 1.31 ± 0.50.[2] This indicates that it is a strong acid.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound at different pH values and temperatures are not well-documented in publicly available literature. However, aromatic sulfonic acids, in general, can undergo desulfonation (hydrolysis) in the presence of hot aqueous acid.[5] Stress testing under various pH and temperature conditions is recommended to identify potential degradation products.

Q4: How should I prepare solutions of this compound for a pH stability study?

A4: To prepare solutions for a pH stability study, use a range of buffers that cover the desired pH spectrum (e.g., acidic, neutral, and alkaline).[6] It is crucial to ensure the compound is fully dissolved and that the buffer system itself does not interact with the compound or interfere with the analytical method.

Troubleshooting Guide: pH Stability Experiments

This guide addresses common issues that may arise during the experimental determination of the pH stability of this compound.

Problem Possible Cause Suggested Solution
Inconsistent or drifting pH readings in prepared solutions. 1. Improper calibration of the pH meter. 2. Temperature fluctuations affecting the pH. 3. Inadequate buffering capacity. 4. Absorption of atmospheric CO₂ (for basic solutions).1. Calibrate the pH meter regularly using fresh, certified buffer standards. 2. Measure and adjust the pH at the intended experimental temperature. 3. Ensure the chosen buffer has sufficient capacity for the concentration of this compound used. 4. For alkaline solutions, prepare and store them under an inert atmosphere (e.g., nitrogen) if necessary.
Precipitation of this compound in the buffer. 1. The pH of the solution is near the pKa where the free acid form is less soluble. 2. The concentration of the compound exceeds its solubility at that specific pH and temperature. 3. Interaction with buffer components.1. Adjust the pH of the solution to ensure the compound is in its more soluble ionized form. 2. Reduce the concentration of this compound. 3. Try a different buffer system.
Appearance of unexpected peaks in the analytical chromatogram (e.g., HPLC). 1. Degradation of this compound. 2. Interaction with the buffer or solvent. 3. Contamination of the sample or mobile phase.1. This is the expected outcome of a stability study. Proceed with the characterization of the degradation products. 2. Run a blank sample of the buffer at the same conditions to check for interfering peaks. 3. Ensure high purity of all reagents and solvents.
No degradation is observed even under accelerated conditions. 1. This compound is highly stable under the tested conditions. 2. The analytical method is not stability-indicating (i.e., it cannot distinguish the parent compound from its degradation products).1. Consider applying more aggressive stress conditions (e.g., higher temperatures, stronger acidic/basic conditions) if necessary to identify potential degradation pathways. 2. Develop and validate a stability-indicating analytical method. This involves demonstrating that the method can separate the intact drug from its degradation products.

Data Presentation: pH Stability of this compound

As comprehensive quantitative data is not available in the literature, we provide the following template table for you to summarize your experimental findings.

Table 1: Stability of this compound at Various pH and Temperatures

Temperature (°C)pHInitial Concentration (mg/mL)Concentration after X hours (mg/mL)% RecoveryObservations (e.g., color change, precipitation)
5 ± 2 2.0
7.0
9.0
25 ± 2 2.0
7.0
9.0
40 ± 2 2.0
7.0
9.0
60 ± 2 2.0
7.0
9.0

Note: This table should be adapted based on the specific time points and conditions of your experiment.

Experimental Protocols

Protocol for Determining pH Stability

This protocol outlines a general procedure for assessing the pH stability of this compound at different temperatures, based on established guidelines for pharmaceutical stability testing.[5][6]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Evaluation prep_compound Weigh this compound prep_solutions Dissolve compound in each buffer to a known concentration prep_compound->prep_solutions prep_buffers Prepare a range of buffers (e.g., pH 2, 4, 7, 9, 12) prep_buffers->prep_solutions incubate_rt Store aliquots at different temperatures (e.g., 5°C, 25°C, 40°C, 60°C) prep_solutions->incubate_rt sampling Withdraw samples at specified time points (e.g., 0, 6, 12, 24, 48 hours) incubate_rt->sampling analysis Analyze samples using a validated stability-indicating method (e.g., HPLC) sampling->analysis quantify Quantify the remaining This compound analysis->quantify degradation Identify and quantify degradation products quantify->degradation report Summarize data in tables and determine degradation kinetics degradation->report

Caption: Workflow for pH Stability Testing.

Logical Flow for Troubleshooting pH Instability

This diagram provides a logical approach to troubleshooting common issues encountered during pH stability studies.

G start Problem Encountered (e.g., pH drift, precipitation) check_ph_meter Is the pH meter calibrated correctly? start->check_ph_meter calibrate Calibrate pH meter with fresh buffers check_ph_meter->calibrate No check_temp Is the temperature controlled? check_ph_meter->check_temp Yes calibrate->check_temp control_temp Use a temperature-controlled environment check_temp->control_temp No check_buffer Is the buffer system appropriate? check_temp->check_buffer Yes control_temp->check_buffer change_buffer Select a different buffer system check_buffer->change_buffer No check_concentration Is the compound concentration below its solubility limit? check_buffer->check_concentration Yes change_buffer->check_concentration adjust_concentration Lower the compound concentration check_concentration->adjust_concentration No re_evaluate Re-evaluate the experiment check_concentration->re_evaluate Yes adjust_concentration->re_evaluate

Caption: Troubleshooting pH Stability Issues.

References

Technical Support Center: 4-Pyridineethanesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Pyridineethanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities in synthesized this compound can be categorized into several groups:

  • Starting Material Residues: Unreacted 4-vinylpyridine and sodium bisulfite.

  • Polymeric Impurities: Poly(4-vinylpyridine) formed by the polymerization of the starting material.

  • Inorganic Salts: Sodium sulfate and sodium chloride, which can be introduced as impurities from the sodium bisulfite reagent.

  • Starting Material Impurities: Impurities present in the initial 4-vinylpyridine, such as polymerization inhibitors (e.g., hydroquinone).

Q2: How can I detect these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying unreacted 4-vinylpyridine, this compound, and some organic byproducts.

  • Ion Chromatography (IC): Effective for the determination of inorganic anions like sulfate and chloride.

  • Gel Permeation Chromatography (GPC): The method of choice for detecting and characterizing polymeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help in the identification and quantification of various impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.

Q3: What are the acceptance criteria for impurity levels in pharmaceutical-grade this compound?

A3: The acceptable limits for impurities are defined by regulatory bodies such as the ICH (International Council for Harmonisation). These limits depend on the intended use of the final product. For active pharmaceutical ingredients (APIs), stringent control of impurities is required. A summary of typical, though not universally mandated, limits is provided below.

Impurity ClassTypical ImpuritiesSpecification (Example)Analytical Method
Starting Material Residues 4-Vinylpyridine≤ 0.1%HPLC
Sodium BisulfiteReport toIC
Polymeric Impurities Poly(4-vinylpyridine)≤ 0.5%GPC
Inorganic Salts Sodium Sulfate≤ 0.2%IC
Sodium Chloride≤ 0.1%IC
Process-Related Impurities Polymerization Inhibitor (e.g., Hydroquinone)Report toHPLC

Troubleshooting Guides

Issue 1: High Levels of Unreacted 4-Vinylpyridine Detected

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.

    • Troubleshooting:

      • Ensure the molar ratio of sodium bisulfite to 4-vinylpyridine is optimized (a slight excess of bisulfite is often used).

      • Verify the reaction temperature and extend the reaction time, monitoring the disappearance of 4-vinylpyridine by in-process control (IPC) using HPLC.

  • Possible Cause 2: Poor Mixing. Inadequate agitation can lead to localized areas of high and low reactant concentrations, resulting in an incomplete reaction.

    • Troubleshooting:

      • Increase the stirring speed to ensure a homogeneous reaction mixture.

      • For larger scale reactions, consider the use of an overhead stirrer with appropriate impeller design.

Issue 2: Presence of Polymeric Impurities

  • Possible Cause 1: Spontaneous Polymerization of 4-Vinylpyridine. 4-Vinylpyridine is a monomer that can readily polymerize, especially in the presence of heat, light, or radical initiators.

    • Troubleshooting:

      • Ensure the 4-vinylpyridine starting material is fresh and properly stored with an appropriate inhibitor.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to radical formation.

      • Control the reaction temperature carefully, as excessive heat can promote polymerization.

  • Possible Cause 2: Contamination. Contaminants in the reaction vessel or reagents could initiate polymerization.

    • Troubleshooting:

      • Thoroughly clean and dry all glassware before use.

      • Use high-purity reagents.

Issue 3: High Content of Inorganic Salts

  • Possible Cause 1: Impure Sodium Bisulfite. The sodium bisulfite used may contain significant amounts of sodium sulfate and sodium chloride.

    • Troubleshooting:

      • Use a higher grade of sodium bisulfite with lower specified limits for sulfate and chloride.

      • Analyze the incoming raw material to confirm its purity.

  • Possible Cause 2: Inefficient Purification. The purification process may not be effective at removing inorganic salts.

    • Troubleshooting:

      • Recrystallization from a suitable solvent system is often effective for removing inorganic salts. Multiple recrystallizations may be necessary.

      • Consider washing the isolated product with a solvent in which this compound has low solubility, but the inorganic salts are soluble.

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium bisulfite (1.1 equivalents) in deionized water.

  • Addition of Reactant: While stirring the sodium bisulfite solution, add 4-vinylpyridine (1.0 equivalent) dropwise from the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by precipitation upon addition of a suitable organic solvent (e.g., isopropanol) or by concentration of the aqueous solution followed by recrystallization.

  • Purification: The crude product can be purified by recrystallization from a water/alcohol mixture to remove unreacted starting materials and inorganic salts.

HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from 5% to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting start Synthesized this compound analytical_testing Analytical Testing (HPLC, IC, GPC) start->analytical_testing pass Product Meets Specification analytical_testing->pass Yes fail Impurity Levels Exceed Limits analytical_testing->fail No high_sm High Starting Material Content? fail->high_sm polymeric Polymeric Impurities Detected? fail->polymeric inorganic High Inorganic Salt Content? fail->inorganic troubleshoot_sm Troubleshoot Reaction Conditions: - Check Stoichiometry - Optimize Time/Temperature - Improve Mixing high_sm->troubleshoot_sm Yes troubleshoot_poly Troubleshoot Polymerization: - Use Fresh/Inhibited Monomer - Inert Atmosphere - Temperature Control polymeric->troubleshoot_poly Yes troubleshoot_inorganic Troubleshoot Purification/Reagents: - Use High Purity Reagents - Optimize Recrystallization - Implement Wash Steps inorganic->troubleshoot_inorganic Yes reprocess Reprocess Batch (e.g., Recrystallize) troubleshoot_sm->reprocess troubleshoot_poly->reprocess troubleshoot_inorganic->reprocess reprocess->analytical_testing

Caption: Troubleshooting workflow for impurities in synthesized this compound.

Technical Support Center: HPLC Analysis of 4-Pyridineethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the HPLC analysis of 4-Pyridineethanesulfonic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a drawn-out or sloping tail.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian)[1]. For a compound like this compound, which possesses both a strongly acidic sulfonic acid group and a basic pyridine ring, multiple interactions with the stationary phase can occur, leading to peak tailing. This distortion can compromise the accuracy of peak integration, reduce resolution from nearby peaks, and lead to poor reproducibility of results.[1]

Q2: What are the likely pKa values for this compound and how do they influence its analysis?

Q3: What are the primary causes of peak tailing for this compound?

A3: The primary causes of peak tailing for this compound are multifaceted and often related to secondary interactions with the stationary phase. Key factors include:

  • Silanol Interactions: The anionic sulfonic acid group and the potentially cationic pyridine ring can interact with free silanol groups on the surface of silica-based columns, which is a major cause of peak tailing.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the compound existing in multiple ionic states, causing peak broadening and tailing.[5]

  • Column Choice: Using a standard C18 column without proper end-capping or deactivation can exacerbate silanol interactions.

  • Buffer Concentration: Insufficient buffer strength may not adequately control the mobile phase pH at the column surface, leading to inconsistent interactions and peak tailing.[6]

Q4: What is a good starting point for mobile phase pH when analyzing this compound?

A4: A good starting point for the mobile phase pH is in the range of 2.5 to 3.5.[7] At this low pH, the ionization of silanol groups on the column is suppressed, minimizing secondary interactions with the anionic sulfonate group.[8] The pyridine ring will be protonated, but the low pH environment helps to ensure a consistent charge state.

Q5: Can the injection solvent affect the peak shape of this compound?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase and Buffer Conditions

This guide provides a systematic approach to resolving peak tailing by adjusting the mobile phase pH and buffer concentration.

Experimental Protocol: Mobile Phase Optimization

  • Prepare a Stock Solution: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in water or the initial mobile phase.

  • Prepare a Series of Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare aqueous solutions containing a suitable buffer (e.g., phosphate or formate) at a concentration of 20-50 mM.[9] Adjust the pH of separate batches to 2.5, 3.0, 3.5, and 6.0 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Mobile Phase B (Organic): Use acetonitrile or methanol.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., 95% Mobile Phase A at pH 2.5 : 5% Mobile Phase B).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Repeat the analysis for each prepared mobile phase pH, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the optimal pH for peak symmetry.

Data Presentation: Mobile Phase Optimization

Mobile Phase pHBuffer Concentration (mM)Tailing Factor (Asymmetry)Observations
2.525[Record Value][Describe Peak Shape]
3.025[Record Value][Describe Peak Shape]
3.525[Record Value][Describe Peak Shape]
6.025[Record Value][Describe Peak Shape]

Note: Tailing factor > 1.2 is generally considered significant tailing.

Guide 2: Column Selection and Care

The choice of HPLC column and its condition are critical for obtaining good peak shape for polar, ionizable compounds.

Experimental Protocol: Column Evaluation

  • Initial Analysis: Perform an analysis using your current column and optimized mobile phase conditions from Guide 1.

  • Column Flushing: If peak tailing persists, flush the column according to the manufacturer's instructions. A common procedure for reversed-phase columns is to flush with progressively less polar solvents (e.g., water, methanol, isopropanol) and then back to the mobile phase.

  • Alternative Column Testing: If flushing does not resolve the issue, consider testing a different column. Good alternatives for polar acidic compounds include:

    • End-capped C18 or C8 columns: These have fewer residual silanol groups.

    • Polar-embedded columns: These have a polar group embedded in the alkyl chain, which can help shield silanol interactions.

    • Base-deactivated silica (BDS) columns: These are specifically treated to reduce surface activity.

  • System Suitability: Before and after any changes, run a system suitability standard to ensure the performance of the HPLC system itself is not contributing to the problem.

Data Presentation: Column Performance Comparison

Column TypeTailing Factor (Asymmetry)Retention Time (min)Observations
Standard C18[Record Value][Record Value][Describe Peak Shape]
End-capped C18[Record Value][Record Value][Describe Peak Shape]
Polar-Embedded[Record Value][Record Value][Describe Peak Shape]
Guide 3: Investigating System and Other Factors

If peak tailing is still present after optimizing the mobile phase and column, other system-related factors may be the cause.

Experimental Protocol: System Check

  • Extra-Column Volume: Inspect all tubing and connections between the injector and the detector. Ensure tubing is as short and narrow in diameter as possible to minimize dead volume.

  • Column Overload: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, column overload may be the issue. Consider reducing the injection volume or sample concentration.

  • Guard Column: If you are using a guard column, temporarily remove it and re-run the analysis. A contaminated or worn-out guard column can cause peak tailing.

  • Detector Settings: Ensure the detector sampling rate is appropriate for the peak width. A slow sampling rate can distort the peak shape.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Peak Tailing Observed for This compound A Step 1: Mobile Phase Optimization start->A B Adjust Mobile Phase pH (Target: 2.5 - 3.5) A->B C Optimize Buffer Concentration (20-50 mM) B->C D Peak Shape Acceptable? C->D E Step 2: Column Evaluation D->E No M Analysis Complete D->M Yes F Flush Existing Column E->F G Test Alternative Column (End-capped, Polar-embedded) F->G H Peak Shape Acceptable? G->H I Step 3: System Investigation H->I No H->M Yes J Check for Extra-Column Volume I->J K Test for Column Overload J->K L Check Guard Column K->L N Consult Further Technical Support L->N

Caption: A logical workflow for troubleshooting peak tailing.

Signaling_Pathway cluster_Analyte This compound cluster_Stationary_Phase Stationary Phase (Silica) cluster_Mobile_Phase Mobile Phase Analyte Anionic Sulfonate Cationic/Neutral Pyridine Silanol Residual Silanol Groups (-Si-OH) Analyte->Silanol Secondary Interaction (Causes Tailing) pH Low pH (2.5-3.5) pH->Silanol Suppresses Ionization Buffer Buffer (20-50 mM) Buffer->pH Maintains Stability

References

minimizing metal ion chelation with 4-Pyridineethanesulfonic acid buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 4-Pyridineethanesulfonic acid (4-PES) as a biological buffer, with a specific focus on minimizing metal ion chelation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guides

This section addresses common issues encountered when using 4-PES buffer, particularly concerning metal ion interactions.

Issue 1: Unexpected enzyme inhibition or altered protein activity.

  • Possible Cause: Metal ion chelation by 4-PES buffer, leading to the removal of essential metal cofactors from your enzyme or protein.

  • Troubleshooting Steps:

    • Verify Metal Dependence: Confirm if your protein of interest requires metal ions for its activity by consulting literature or performing an experiment with a known metal chelator like EDTA as a control.

    • Qualitative Chelation Test: Perform a simple qualitative test to assess if 4-PES is chelating a specific metal ion. This can be done by observing changes in the UV-Vis spectrum of a metal-indicator complex upon addition of 4-PES.

    • Use a Control Buffer: Compare your results with a buffer known for its low metal-binding affinity, such as MES or HEPES.[1][2]

    • Supplement with Metal Ions: If chelation is suspected, try adding a slight excess of the required metal ion to your assay to saturate the buffer's chelating capacity. This should be done cautiously as excess metal ions can also be inhibitory.

Issue 2: Inconsistent or drifting pH during experiments.

  • Possible Cause: The experimental pH is outside the effective buffering range of 4-PES, or the buffer concentration is too low.

  • Troubleshooting Steps:

    • Determine the pKa of 4-PES: Since the pKa of 4-PES is not widely reported, it is crucial to determine it experimentally (see Experimental Protocol 2). The effective buffering range is generally pKa ± 1.[3]

    • Adjust Buffer Concentration: Ensure the buffer concentration is sufficient for your system, typically between 25-100 mM.

    • Temperature Control: Buffer pKa values are temperature-dependent. Prepare and pH your 4-PES buffer at the same temperature as your experiment.

Issue 3: Precipitation or turbidity in the buffer solution.

  • Possible Cause: The concentration of 4-PES or other salts in the solution has exceeded their solubility limit, possibly due to low temperature or interaction with multivalent cations.

  • Troubleshooting Steps:

    • Check Buffer Preparation: Ensure the 4-PES is fully dissolved. The free acid form may require the addition of a base (e.g., NaOH or KOH) to fully dissolve.

    • Review Additives: Be cautious when adding high concentrations of salts, especially those containing divalent or trivalent cations, as they may form insoluble salts with the buffer.

    • Storage Conditions: Store the buffer at the recommended temperature. If refrigerated, allow it to come to room temperature and ensure any precipitate has redissolved before use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-PES) and why is it used as a buffer?

This compound (CAS 53054-76-5) is a zwitterionic organic compound containing both a pyridine ring and a sulfonic acid group.[4][5][6] Its structure suggests it may be a useful biological buffer, particularly in systems where amine-containing buffers like Tris may be reactive. The sulfonic acid group is a strong acid, while the pyridine nitrogen is a weak base, which together can provide buffering capacity at a specific pH range.

Q2: Does this compound (4-PES) chelate metal ions?

Q3: What is the pKa and effective pH range of 4-PES buffer?

The pKa of this compound is not widely documented. The pKa of a buffer determines its effective pH range, which is typically considered to be pKa ± 1 pH unit.[3] It is highly recommended to experimentally determine the pKa of your 4-PES solution to ensure you are working within its optimal buffering capacity (see Experimental Protocol 2).

Q4: How should I prepare and store 4-PES buffer?

4-PES buffer should be prepared using high-purity water and analytical grade reagents. The free acid form of 4-PES may have limited solubility in water and may require the addition of a strong base like NaOH or KOH to fully dissolve and adjust the pH. For long-term storage, it is recommended to filter-sterilize the buffer solution and store it at 4°C to prevent microbial growth.

Q5: What are some alternative buffers with low metal-binding affinity?

If metal chelation is a concern, consider using "Good's buffers" which are known for their low metal-binding constants.[2] Excellent choices include MES, PIPES, and HEPES.[1]

Quantitative Data

The following table provides a qualitative comparison of the metal-binding potential of common biological buffers to guide selection.

BufferCommon Metal Ions InteractingMetal Chelation Potential
Phosphate Divalent cations (e.g., Ca²⁺, Mg²⁺)High (can form precipitates)
Tris Transition metals (e.g., Cu²⁺, Ni²⁺)Moderate to High
HEPES Low interaction with most divalent cationsLow
PIPES Negligible binding of divalent metal ionsVery Low
MES Low interaction with most divalent cationsLow
4-PES Unknown (potential for interaction due to pyridine nitrogen) To be determined experimentally

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound (4-PES) Buffer

Materials:

  • This compound (MW: 187.22 g/mol )[5]

  • High-purity deionized water

  • 1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weighing: Weigh out 18.72 g of this compound for a 1 L solution.

  • Dissolving: Add the 4-PES powder to a beaker containing approximately 800 mL of deionized water. The free acid may not fully dissolve at this stage.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH or KOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The powder will dissolve as the pH increases.

  • Final pH: Continue adding the base until the desired pH is reached. Ensure the pH is stable before proceeding.

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to the 1 L mark with deionized water.

  • Storage: For long-term storage, filter the buffer through a 0.22 µm sterile filter and store at 4°C.

Protocol 2: Experimental Determination of the pKa of 4-PES

Materials:

  • 0.1 M 4-PES solution (prepared as in Protocol 1, but do not adjust the final pH)

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter

  • Burette

  • Stir plate and stir bar

Procedure:

  • Setup: Place a known volume (e.g., 50 mL) of the 0.1 M 4-PES solution in a beaker with a stir bar. Place the calibrated pH electrode in the solution.

  • Titration: Slowly add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).

  • Record pH: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Plot Data: Create a titration curve by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine pKa: The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point. At this point, pH = pKa.[9][10]

Protocol 3: Qualitative Assessment of Metal Ion Chelation by 4-PES

This protocol provides a general framework. The specific indicator and metal ion will depend on the user's experimental system.

Materials:

  • Stock solution of the metal ion of interest (e.g., 10 mM ZnCl₂)

  • Stock solution of a suitable metal ion indicator (e.g., Zincon for Zinc)

  • 0.1 M 4-PES buffer at a specific pH

  • 0.1 M control buffer with low metal binding (e.g., MES) at the same pH

  • UV-Vis Spectrophotometer

Procedure:

  • Indicator Spectrum: In a cuvette, prepare a solution of the metal ion and the indicator in the control buffer. Record the UV-Vis spectrum. The absorbance maximum should correspond to the metal-indicator complex.

  • Addition of 4-PES: To the same cuvette, add a small volume of the 0.1 M 4-PES buffer.

  • Observe Spectral Changes: Record the UV-Vis spectrum again. A significant decrease in the absorbance of the metal-indicator complex and/or a shift in the wavelength of maximum absorbance suggests that 4-PES is competing with the indicator for the metal ion, indicating chelation.

  • Control: Repeat the experiment by adding the same volume of the control buffer to ensure that the observed changes are not due to dilution.

Visualizations

Experimental_Workflow_for_4PES_Buffer_Preparation cluster_prep Buffer Preparation cluster_qc Quality Control weigh Weigh 4-PES Powder dissolve Dissolve in Deionized Water weigh->dissolve ph_adjust Adjust pH with NaOH/KOH dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol sterilize Sterile Filter (0.22 µm) final_vol->sterilize Optional store Store at 4°C sterilize->store

Caption: Workflow for the preparation of this compound (4-PES) buffer.

Metal_Chelation_Principle cluster_system Biological System cluster_buffer Buffer Environment cluster_outcome Potential Outcome Enzyme Enzyme Metal Metal Ion Enzyme->Metal Required Cofactor Metal->Enzyme PES 4-PES Buffer PES->Metal Chelation Inhibition Enzyme Inhibition

Caption: Principle of metal ion chelation by 4-PES buffer leading to potential enzyme inhibition.

References

Technical Support Center: 4-Pyridineethanesulfonic Acid (PES) Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridineethanesulfonic acid (PES) buffers. Our focus is on the critical process of adjusting ionic strength for various experimental needs.

Understanding this compound (PES) as a Buffer

This compound (PES) is a zwitterionic buffer, meaning it possesses both a positive and a negative charge on the same molecule. The sulfonic acid group is strongly acidic (with a very low pKa), while the pyridine ring has a nitrogen atom that can be protonated, acting as the buffering component. For the purpose of this guide, we will estimate the pKa of the pyridine nitrogen to be approximately 4.8 . This value is crucial for preparing PES buffers at a desired pH.

Frequently Asked Questions (FAQs)

Q1: What is the useful pH range for a this compound (PES) buffer?

A1: The effective buffering range of a buffer is typically considered to be its pKa ± 1. Based on the estimated pKa of 4.8 for the pyridine moiety, PES is an effective buffer in the pH range of 3.8 to 5.8 .

Q2: How do I prepare a this compound (PES) buffer of a specific pH and concentration?

A2: To prepare a PES buffer, you will need this compound, a strong base (like NaOH or KOH) to adjust the pH, and high-purity water. The Henderson-Hasselbalch equation is used to determine the ratio of the conjugate base to the weak acid needed for a specific pH. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Why is adjusting the ionic strength of my PES buffer important?

A3: Adjusting the ionic strength is critical for several reasons. In many biological and chemical experiments, the ionic environment can significantly impact protein stability, enzyme activity, and molecular interactions.[1][2] For applications like ion-selective electrode measurements, a constant and high ionic strength is necessary for accurate readings.[3][4][5] In drug formulation, controlling ionic strength is essential for solubility, stability, and patient comfort.[1][6]

Q4: What salts should I use to adjust the ionic strength of my PES buffer?

A4: Neutral salts like sodium chloride (NaCl) or potassium chloride (KCl) are commonly used to increase the ionic strength of a buffer solution without significantly altering the pH.[7][8] The choice between NaCl and KCl may depend on the specific requirements of your experiment, as different ions can have varying effects on biological systems.

Q5: Does the addition of salts like NaCl or KCl affect the pH of my PES buffer?

A5: While neutral salts are not expected to directly participate in the buffering action, the addition of a high concentration of salt can slightly alter the pH of a buffer solution.[7] This is due to changes in the activity coefficients of the ions in the solution. It is always recommended to verify the pH of your buffer after adding any salt to adjust the ionic strength.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty dissolving this compound PES may have limited solubility in its acidic form.Start by dissolving the PES in a smaller volume of water and then add a strong base (e.g., NaOH) dropwise while stirring to increase the pH and improve solubility.
pH of the buffer is unstable or drifts - The desired pH is outside the effective buffering range of PES (pKa ± 1).- The concentration of the buffer is too low to provide adequate buffering capacity.- Ensure your target pH is between 3.8 and 5.8.- Increase the concentration of the PES buffer (e.g., from 10 mM to 50 mM).
Precipitation occurs after adding salt to adjust ionic strength The salt concentration exceeds the solubility limit in the buffer, especially at lower temperatures or in the presence of other additives.- Prepare the buffer and salt solution at room temperature.- Ensure all components are fully dissolved before mixing.- If precipitation persists, consider using a lower concentration of the salt or a different salt.
Observed pH is different from the calculated pH - Inaccurate pKa value used in calculations.- Temperature fluctuations (pKa is temperature-dependent).- Inaccurate measurement by the pH meter.- Use the estimated pKa of 4.8 as a starting point and titrate to the final pH.- Calibrate your pH meter with fresh standards before use.- Prepare and measure the pH of your buffer at the temperature at which it will be used.
Inconsistent experimental results between buffer batches - Variations in the preparation procedure.- "Overshooting" the pH during adjustment and then back-titrating, which alters the final ionic strength.- Follow a standardized and detailed protocol for buffer preparation.- Add the pH-adjusting solution slowly and carefully to avoid overshooting the target pH.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound (PES) Buffer, pH 5.0

Materials:

  • This compound (PES), MW: 187.22 g/mol

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., deionized, distilled)

  • Calibrated pH meter

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Weighing PES: Weigh out 18.72 g of this compound.

  • Dissolving PES: Add the PES to a beaker containing approximately 800 mL of high-purity water. Stir until fully dissolved. The initial pH will be acidic.

  • pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add 1 M NaOH solution dropwise while continuously monitoring the pH.

  • Titration to pH 5.0: Continue adding NaOH until the pH of the solution reaches 5.0.

  • Final Volume Adjustment: Transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the 1 L mark.

  • Final pH Check: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Check the pH one last time to ensure it is 5.0.

  • Storage: Store the buffer solution in a tightly sealed container at 4°C.

Protocol 2: Adjusting the Ionic Strength of a 0.1 M PES Buffer (pH 5.0) to 150 mM with NaCl

Materials:

  • 0.1 M PES Buffer, pH 5.0 (prepared as in Protocol 1)

  • Sodium Chloride (NaCl), MW: 58.44 g/mol

  • High-purity water

Calculation of Ionic Strength from the Buffer:

The ionic strength (I) is calculated using the formula: I = ½ Σ(cᵢzᵢ²), where cᵢ is the molar concentration of ion i and zᵢ is its charge.

At pH 5.0 (close to the estimated pKa of 4.8), the concentrations of the protonated (PES-H⁺) and deprotonated (PES) forms of the pyridine nitrogen are nearly equal. The sulfonic acid group is always deprotonated (PES⁻). To simplify, we can consider the major contributing ions to be the PES zwitterion and the Na⁺ from the NaOH used for pH adjustment. The ionic strength contribution from the buffer itself is complex. However, the primary adjustment to ionic strength will come from the added salt.

Procedure:

  • Calculate the amount of NaCl needed: To achieve a final ionic strength of approximately 150 mM, we will add NaCl. Since NaCl is a 1:1 electrolyte, the ionic strength it contributes is equal to its molar concentration.

    • Weigh out 8.77 g of NaCl (for 1 L of buffer to make it 150 mM in NaCl).

  • Dissolving NaCl: Add the weighed NaCl to the 1 L of 0.1 M PES buffer (pH 5.0).

  • Mixing: Stir the solution until the NaCl is completely dissolved.

  • Final pH Verification: After the NaCl has dissolved, re-check the pH of the buffer. If necessary, make minor adjustments with a small amount of 1 M NaOH or 1 M HCl.

  • Storage: Store the final buffer solution in a tightly sealed container at 4°C.

Data Presentation

Table 1: Estimated Ionic Strength Contribution from Added Salts

SaltMolar Mass ( g/mol )Concentration Added to 1L BufferApproximate Contribution to Ionic Strength
NaCl58.4450 mM (2.92 g)50 mM
NaCl58.44100 mM (5.84 g)100 mM
NaCl58.44150 mM (8.77 g)150 mM
KCl74.5550 mM (3.73 g)50 mM
KCl74.55100 mM (7.46 g)100 mM
KCl74.55150 mM (11.18 g)150 mM

Note: This table provides an approximation. The final ionic strength will also include contributions from the buffer components.

Visualizations

Buffer_Preparation_Workflow A Weigh this compound B Dissolve in ~80% final volume of water A->B D Adjust pH with strong base (e.g., NaOH) B->D C Calibrate pH meter C->D E Transfer to volumetric flask D->E F Add water to final volume E->F G Mix thoroughly and verify final pH F->G

Figure 1. Experimental workflow for preparing a this compound buffer.

Ionic_Strength_Adjustment_Workflow A Prepare PES buffer to desired pH and concentration B Calculate required amount of salt (e.g., NaCl) A->B C Add salt to the prepared buffer B->C D Stir until salt is completely dissolved C->D E Verify final pH and adjust if necessary D->E

Figure 2. Workflow for adjusting the ionic strength of a PES buffer.

Troubleshooting_Logic Problem Problem with PES Buffer Solubility Insolubility Problem->Solubility pH_Instability pH Instability Problem->pH_Instability Precipitation Precipitation Problem->Precipitation Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Solubility_Cause Low pH Solubility->Solubility_Cause pH_Instability_Cause1 Outside Buffering Range pH_Instability->pH_Instability_Cause1 pH_Instability_Cause2 Low Buffer Concentration pH_Instability->pH_Instability_Cause2 Precipitation_Cause Salt Concentration Too High Precipitation->Precipitation_Cause Inconsistent_Results_Cause Procedural Variation Inconsistent_Results->Inconsistent_Results_Cause

Figure 3. Logical relationships in troubleshooting common PES buffer issues.

References

Technical Support Center: 4-Pyridineethanesulfonic Acid Solutions - Filtration and Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the filtration and sterilization of 4-Pyridineethanesulfonic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing a this compound solution?

A1: The optimal sterilization method depends on the heat sensitivity of this compound. While sulfonic acids generally exhibit high thermal stability, the presence of water at elevated temperatures, such as during autoclaving, can potentially lead to desulfonation.[1][2] this compound has a high decomposition temperature of 297-299 °C.[3]

For heat-sensitive solutions, sterile filtration using a 0.22 µm filter is the recommended method to remove microbial contaminants without the use of heat.[4] Alternative low-temperature sterilization methods include gamma irradiation.[5]

Q2: Which filter membrane material is most compatible with this compound solutions?

A2: Choosing a chemically compatible filter membrane is crucial to prevent filter degradation and contamination of the filtrate. Polytetrafluoroethylene (PTFE) membranes are highly resistant to a broad range of acids and solvents, making them an excellent choice for filtering this compound solutions.[6][7][8][9] Polyethersulfone (PES) membranes have good resistance to many acids, but their compatibility with strong sulfonic acids should be verified.[10][11] Polyvinylidene fluoride (PVDF) is generally not recommended for use with pyridine-containing compounds.[4] Nylon membranes are typically not suitable for acidic solutions.[4][12][13][14]

Q3: Can I autoclave a solution of this compound?

A3: While this compound has a high decomposition temperature, autoclaving is not recommended without performing stability studies.[3] The combination of high temperature and steam during autoclaving can potentially cause hydrolysis and degradation of the compound.[1] If autoclaving is considered, it is essential to validate that the process does not lead to chemical degradation of this compound.

Q4: Is gamma irradiation a suitable sterilization method for this compound?

A4: Gamma irradiation is a potential alternative for sterilizing heat-sensitive materials. Aromatic compounds, like this compound, often exhibit some resistance to radiation.[15] However, gamma irradiation can induce chemical changes in the molecule.[5] It is crucial to conduct stability studies to ensure that the irradiation process does not compromise the integrity and purity of the this compound solution.

Q5: What are extractables and leachables, and why are they a concern?

A5: Extractables are compounds that can be extracted from the filter material under exaggerated conditions (e.g., using harsh solvents or high temperatures). Leachables are compounds that migrate from the filter into the product under normal processing conditions. These are a significant concern in pharmaceutical applications as they can contaminate the final product, potentially affecting its safety and efficacy. The profile of extractables and leachables varies depending on the filter material.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Filter Clogging or Slow Flow Rate High particle load in the solution: The solution may contain undissolved particles or aggregates.- Pre-filtration: Use a pre-filter with a larger pore size to remove larger particles before the final sterilizing filtration. - Check solubility: Ensure the this compound is fully dissolved in the chosen solvent.
Incompatible filter membrane: The acidic solution may be causing the filter membrane to swell or degrade.- Verify chemical compatibility: Switch to a more chemically resistant membrane, such as PTFE.[6][7][8][9]
Presence of Particles in Filtrate Filter rupture: The filter membrane may be damaged due to excessive pressure or incompatibility.- Perform a filter integrity test (e.g., bubble point test) before and after filtration. - Ensure the operating pressure does not exceed the manufacturer's specifications.
Contamination downstream of the filter: The collection vessel or tubing may not be sterile.- Ensure all components of the aseptic fluid path are sterile.
Degradation of this compound after Sterilization Unsuitable sterilization method: The chosen method (e.g., autoclaving, gamma irradiation) may be causing chemical changes to the compound.- Conduct stability studies: Analyze the solution before and after sterilization using techniques like HPLC to check for degradation products. - Switch to a less harsh sterilization method: If degradation is observed, consider sterile filtration as a non-destructive alternative.[4]
Discoloration of the Solution after Filtration Leachables from the filter: Chemical compounds may be migrating from the filter into the solution.- Select a filter with low extractables and leachables: Consult the filter manufacturer's data for E&L profiles. - Pre-flush the filter: Flushing the filter with the solvent before filtering the product solution can help remove some surface contaminants.

Data Presentation

Table 1: Chemical Compatibility of Filter Membranes with Acidic Solutions

Membrane Material General Compatibility with Acids Considerations for this compound
Polytetrafluoroethylene (PTFE) ExcellentRecommended. Highly resistant to a wide range of acids and organic solvents.[6][7][8][9]
Polyethersulfone (PES) Good to LimitedTesting advised. Generally good resistance, but may not be suitable for concentrated or strong acids.[10][11][16]
Polyvinylidene Fluoride (PVDF) Good to LimitedNot Recommended. PVDF is generally not recommended for use with pyridine-containing compounds.[4]
Nylon Not RecommendedNot Recommended. Generally poor compatibility with acidic solutions.[4][12][13][14]

Experimental Protocols

Protocol 1: Filter Compatibility and Integrity Testing
  • Filter Selection: Choose a filter membrane based on the chemical compatibility data (e.g., PTFE for this compound solutions).

  • Pre-filtration Equilibration: Before filtering the bulk solution, flush the filter with a small amount of the sterile solvent used to dissolve the this compound. This removes any potential manufacturing residues and wets the membrane.

  • Bubble Point Test (Pre-filtration):

    • Wet the filter membrane with the solvent.

    • Apply increasing air or nitrogen pressure to the upstream side of the filter.

    • The bubble point is the pressure at which a steady stream of bubbles emerges from a tube submerged in water on the downstream side.

    • Compare the measured bubble point to the manufacturer's specification to ensure the filter is integral.

  • Filtration: Filter the this compound solution under aseptic conditions, maintaining a constant, appropriate pressure.

  • Bubble Point Test (Post-filtration): Repeat the bubble point test after filtration to confirm that the filter's integrity was maintained throughout the process.

Protocol 2: Stability Study for Sterilization Method Validation
  • Sample Preparation: Prepare multiple identical samples of the this compound solution.

  • Control Sample: Keep one sample unfiltered and unsterilized, stored under controlled conditions.

  • Sterilization: Subject the other samples to the chosen sterilization method (e.g., autoclaving, gamma irradiation, or sterile filtration).

  • Analytical Testing:

    • Immediately after sterilization and at specified time points (e.g., 0, 1, 3, 6 months) under controlled storage conditions, analyze all samples (control and sterilized) using validated analytical methods.

    • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and detect any degradation products.

    • pH Measurement: To check for any changes in the solution's acidity.

    • Visual Inspection: To observe any changes in color or for the presence of precipitates.

  • Data Analysis: Compare the results from the sterilized samples to the control sample. A significant decrease in the concentration of this compound or the appearance of new peaks in the HPLC chromatogram indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_decision Sterilization Method Selection cluster_methods Sterilization Processes cluster_validation Validation & QC prep Prepare 4-Pyridineethanesulfonic acid solution decision Is the solution heat-stable? prep->decision autoclave Autoclaving decision->autoclave Yes gamma Gamma Irradiation decision->gamma No filtration Sterile Filtration (0.22 µm) decision->filtration No stability Stability Testing (HPLC, pH) autoclave->stability gamma->stability integrity Filter Integrity Test filtration->integrity final_product Sterile Solution stability->final_product integrity->stability logical_relationship cluster_filtration Filtration Considerations cluster_sterilization Sterilization Methods compound This compound Solution membrane Membrane Compatibility (e.g., PTFE, PES) compound->membrane pore_size Pore Size (0.22 µm for sterilization) compound->pore_size sterile_filtration Sterile Filtration compound->sterile_filtration terminal_sterilization Terminal Sterilization (Autoclaving, Gamma Irradiation) compound->terminal_sterilization el Extractables & Leachables membrane->el membrane->sterile_filtration pore_size->sterile_filtration

References

Validation & Comparative

Validating 4-Pyridineethanesulfonic Acid Purity: A Comparative Guide to Titration and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two common analytical techniques for validating the purity of 4-Pyridineethanesulfonic acid: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC).

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound containing both a basic pyridine ring and a strongly acidic sulfonic acid group. This zwitterionic character can present challenges in analysis. Accurate determination of its purity is essential to avoid the introduction of unknown variables into subsequent synthetic steps or biological assays. This guide details the experimental protocols for both a classic titration method and a more advanced HPLC method, offering a direct comparison of their performance.

Quantitative Data Summary

The following table summarizes the key performance indicators for each method, providing a clear comparison to aid in selecting the most appropriate technique for a given research need.

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reactionDifferential partitioning
Primary Measurement Volume of titrantPeak area
Typical Purity Result 98.5 - 101.5%≥99.0%
Selectivity Low (titrates total acidity)High (separates individual components)
Sensitivity Milligram rangeMicrogram to nanogram range
Common Impurities Detected Acidic or basic impuritiesUnreacted starting materials, by-products, isomers
Analysis Time per Sample ~15-20 minutes~10-30 minutes
Equipment Cost LowHigh
Technical Skill Required ModerateHigh

Experimental Protocols

Acid-Base Titration for Total Acidity

This method determines the purity of this compound by titrating its sulfonic acid group with a standardized strong base.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled and cooled to remove dissolved CO2

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric flask (100 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 187 mg of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of boiled, cooled deionized water in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized 0.1 M NaOH from the burette until the first permanent pink color is observed.[1]

  • Record the volume of NaOH consumed.

  • Perform a blank titration using 50 mL of the same deionized water and 2-3 drops of indicator to account for any acidic or basic character of the solvent.

  • Calculate the purity of this compound using the following formula:

    % Purity = [(V_sample - V_blank) * M_NaOH * MW] / W_sample * 100

    Where:

    • V_sample = Volume of NaOH used for the sample (L)

    • V_blank = Volume of NaOH used for the blank (L)

    • M_NaOH = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (187.22 g/mol )

    • W_sample = Weight of the sample (g)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more selective method for purity analysis, capable of separating the main compound from its impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase initial conditions.

  • Sample Preparation: Prepare a sample solution of the this compound to be tested at approximately the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas in the resulting chromatograms. The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

    % Purity = (Area_main_peak / Total_peak_area) * 100

Method Comparison and Discussion

Titration is a cost-effective and rapid method for determining the total acidity of a sample, which can be a good indicator of overall purity if the impurities are not acidic or basic. However, it lacks specificity and cannot distinguish between the active compound and any acidic or basic impurities. This can lead to an overestimation of purity.

HPLC , on the other hand, is a highly selective and sensitive technique.[2] It can separate this compound from a wide range of potential impurities, including starting materials, by-products, and degradation products. This provides a much more accurate and detailed purity profile. While the initial equipment cost and method development time are higher, the quality of the data obtained is superior for rigorous scientific and developmental work.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the titration and HPLC methods.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_volume Record Volume endpoint->record_volume calculate Calculate Purity record_volume->calculate

Caption: Workflow for purity determination by titration.

HPLCWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_purity Calculate % Area Purity integrate->calculate_purity

References

A Comparative Guide to MES Buffer and 4-Pyridineethanesulfonic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biological research and pharmaceutical development, the selection of an appropriate buffering agent is paramount to ensuring experimental success and product stability. This guide provides a detailed comparison of 2-(N-morpholino)ethanesulfonic acid (MES), a widely-used biological buffer, and 4-Pyridineethanesulfonic acid, a related sulfonic acid. While both are sulfonic acid derivatives, their applications and documented properties reveal distinct roles in scientific research. This comparison aims to provide clarity for researchers, scientists, and drug development professionals in their selection of buffering agents.

Executive Summary

Extensive research indicates that MES is a well-characterized and validated buffer for a multitude of biological applications, prized for its stability within a specific pH range and its compatibility with biological systems. In contrast, this compound is primarily utilized as a chemical reagent and enzyme substrate, with a lack of available data on its buffering capacity and stability. Therefore, a direct comparative stability analysis as buffering agents is not feasible. This guide will instead compare their known chemical properties and established applications to aid in appropriate compound selection.

Comparative Data of Chemical Properties

The following table summarizes the key chemical and physical properties of MES buffer and this compound based on available data.

PropertyMES BufferThis compound
Molecular Formula C6H13NO4SC7H9NO3S
Molecular Weight 195.24 g/mol [1]187.22 g/mol
pKa (at 25°C) 6.15[1][2]Not available in literature
Effective pH Range 5.5 - 6.7[1][2]Not applicable as a buffer
Melting Point ~300 °C297-299 °C (decomposes)[1]
Appearance White crystalline powderWhite to off-white powder
Solubility in Water HighSoluble

Applications in Research and Development

The distinct applications of MES and this compound underscore their different functionalities in a laboratory setting.

ApplicationMES BufferThis compound
Biological Buffering Widely used in cell culture, enzyme assays, and electrophoresis.[1][3]Not documented as a biological buffer.
Protein Studies Used for protein purification and crystallization due to its low metal-ion binding.[3]No documented use in protein stability studies.
Pharmaceutical Formulations Employed in drug formulation studies to assess stability at various pH levels.[1]No documented use in pharmaceutical formulations as a buffer.
Enzyme Substrate Not applicable.Used as a sulfonated substrate for alkanesulfonate monooxygenase.[1]
Chemical Synthesis Not a primary application.Used in the preparation of other chemical compounds.[1]

Stability Profile

MES Buffer

MES is recognized as one of "Good's buffers," which were developed to be chemically and enzymatically stable for biological research.[1]

  • pH Stability: MES provides a stable pH in its effective range of 5.5 to 6.7.[1][2]

  • Temperature Dependence: The pKa of MES has a slight dependence on temperature, which should be considered when preparing buffers for experiments at different temperatures.

  • Storage: MES solutions are typically stable for several months when stored at 2-8°C.[1] Prolonged storage, especially at room temperature and exposed to light, can lead to a yellowing of the solution, which may indicate degradation.[4]

  • Metal Ion Interaction: MES exhibits minimal binding to most divalent metal ions, which is a significant advantage in many enzymatic reactions.

This compound

There is no available data on the stability of this compound solutions for the purpose of maintaining a constant pH. Its primary documented uses do not involve buffering, and therefore, its stability in this context has not been characterized.

Experimental Protocols

As a direct comparative stability study is not feasible, a general protocol for evaluating the stability of a given buffer solution is provided below. This protocol can be adapted to assess any potential buffering agent.

Protocol: Accelerated Stability Study of a Buffer Solution

1. Objective: To assess the stability of a buffer solution over time under accelerated conditions (elevated temperature).

2. Materials:

  • Buffer concentrate or powder
  • High-purity water
  • Calibrated pH meter and electrode
  • Temperature-controlled incubator or water bath
  • Sterile, sealed containers
  • UV-Vis spectrophotometer

3. Procedure:

  • Buffer Preparation: Prepare a stock solution of the buffer at the desired concentration (e.g., 0.1 M). Adjust the pH to the target value within its effective buffering range.
  • Initial Analysis (Time 0):
  • Measure and record the initial pH of the buffer solution at a defined temperature (e.g., 25°C).
  • Visually inspect the solution for color and clarity.
  • Measure the UV-Vis absorbance spectrum (e.g., from 200-800 nm) to establish a baseline.
  • Storage Conditions: Aliquot the buffer solution into multiple sealed containers and place them in an incubator at an elevated temperature (e.g., 40°C).
  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a container from the incubator.
  • Analysis:
  • Allow the solution to return to the defined temperature (25°C).
  • Measure and record the pH.
  • Visually inspect for any changes in color or for the presence of precipitates.
  • Measure the UV-Vis absorbance spectrum and compare it to the baseline.
  • Data Evaluation: A significant change in pH (e.g., > 0.1 units), the appearance of color or precipitate, or changes in the UV-Vis spectrum would indicate instability of the buffer under the tested conditions.

Visualizing the Buffer Selection Process

The selection of an appropriate buffer is a critical step in experimental design. The following diagram illustrates a logical workflow for this process.

Buffer_Selection_Workflow A Define Experimental Requirements B Required pH Range A->B C Biological/Chemical Compatibility A->C D Temperature and Ionic Strength A->D E Identify Potential Buffers (pKa ≈ desired pH) B->E C->E D->E F Review Literature for Buffer Properties E->F G Consider Metal Ion Interactions F->G H Evaluate Potential for Interference F->H I Select Candidate Buffer(s) G->I H->I J Prepare and Validate Buffer I->J K Measure pH at Experimental Temperature J->K L Perform Pilot Experiment K->L M Final Buffer Selection L->M

A generalized workflow for selecting a suitable buffer for a scientific experiment.

Conclusion

For researchers requiring a stable pH in the range of 5.5 to 6.7 for biological or pharmaceutical applications, MES buffer is a well-documented and reliable choice. Its chemical and enzymatic stability, coupled with minimal interference in biological reactions, makes it a superior option.

This compound , based on available scientific literature, is not utilized as a buffering agent and lacks the necessary characterization (such as a pKa value) to be considered for this purpose. Its role is established as a specific chemical reagent in synthesis and enzymatic studies.

Therefore, for applications demanding pH stability, MES is the recommended and scientifically validated choice between the two compounds. Researchers should always refer to the specific requirements of their experimental system when selecting a buffer, as outlined in the provided workflow.

References

A Head-to-Head Battle of Buffers: 4-Pyridineethanesulfonic Acid vs. HEPES for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining protein stability is paramount. The choice of buffer can be the deciding factor between a successful experiment and inconclusive results. This guide provides a comprehensive comparison of the well-established HEPES buffer and the lesser-known 4-Pyridineethanesulfonic acid (PES), offering insights into their potential applications for ensuring protein integrity.

In the realm of biological buffers, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a household name, widely utilized for its efficacy in maintaining physiological pH. However, the exploration of alternative buffering agents is a continuous pursuit in the quest for enhanced protein stabilization. This guide delves into a comparative analysis of HEPES and PES, a zwitterionic compound with a structural resemblance to other biological buffers.

Due to a notable lack of experimental data on the use of this compound in protein stability studies, this comparison will focus on its chemical properties to infer its potential performance relative to the extensively documented HEPES buffer.

Chemical Properties: A Tale of Two Zwitterions

A buffer's effectiveness is intrinsically linked to its chemical structure and physicochemical properties. Both HEPES and PES are zwitterionic, meaning they possess both a positive and a negative charge, which can be advantageous in minimizing interactions with proteins.

PropertyThis compound (PES)HEPES
Molecular Formula C₇H₉NO₃SC₈H₁₈N₂O₄S
Molecular Weight 187.22 g/mol 238.30 g/mol
Chemical Structure A pyridine ring linked to an ethanesulfonic acid group.A piperazine ring with a hydroxyethyl group and an ethanesulfonic acid group.
pKa (25 °C) Estimated to be in the range of 4-5 for the pyridine nitrogen and <2 for the sulfonic acid group.7.5
Buffering Range Estimated to be around pH 4-5.6.8 - 8.2

The most critical difference lies in their respective pKa values. HEPES has a pKa of approximately 7.5, making it an excellent buffer for maintaining a stable pH in the physiological range of 6.8 to 8.2, which is crucial for the stability and function of many proteins.[1]

Inferred Performance for Protein Stability: A Theoretical Showdown

While direct experimental comparisons are absent, we can infer the potential performance of PES in protein stability based on its chemical characteristics and contrast it with the known attributes of HEPES.

HEPES: The Established Standard

HEPES is widely used in protein stability studies for several key reasons:

  • Physiological pH Range: Its pKa of 7.5 makes it ideal for mimicking in vivo conditions.

  • Zwitterionic Nature: This minimizes its interaction with charged protein surfaces, reducing the likelihood of buffer-induced conformational changes.[1]

  • Low Metal Binding: HEPES has a low affinity for most metal ions, which is important as metal ions can sometimes catalyze protein degradation.

  • Good Solubility: It is highly soluble in water.[1]

However, HEPES is not without its drawbacks. It can produce reactive oxygen species when exposed to light, which can damage proteins. It is also a relatively expensive buffer.

This compound: The Untested Challenger

Based on its structure, PES presents a different set of potential characteristics for protein stability:

  • Acidic Buffering Range: With an estimated buffering range of pH 4-5, PES would be unsuitable for most physiological studies. However, it could be a valuable tool for investigating protein stability under acidic conditions, which is relevant for some lysosomal enzymes or in the context of certain drug formulations.

  • Aromaticity: The presence of a pyridine ring introduces aromaticity, which could potentially lead to non-covalent interactions with aromatic residues on the protein surface. These interactions could either be stabilizing or destabilizing, depending on the specific protein.

  • Zwitterionic Character: Like HEPES, its zwitterionic nature at certain pH values could minimize non-specific electrostatic interactions with proteins.

Experimental Protocols: Laying the Groundwork for Future Studies

To empirically evaluate the performance of PES against HEPES, a series of well-defined experiments would be necessary. The following are detailed protocols for key protein stability assays that could be employed.

1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding.

  • Objective: To determine the effect of PES and HEPES on the thermal stability of a model protein.

  • Methodology:

    • Prepare stock solutions of the model protein (e.g., Bovine Serum Albumin, Lysozyme) at a concentration of 1 mg/mL in both 50 mM HEPES, pH 7.5 and 50 mM PES, pH 4.5.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

    • In a 96-well PCR plate, mix the protein solution, dye, and respective buffer to a final volume of 25 µL. Include buffer-only controls.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each temperature increment.

    • The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve. A higher Tm indicates greater thermal stability.

2. Dynamic Light Scattering (DLS)

DLS is used to assess the aggregation state of a protein in solution by measuring the size distribution of particles.

  • Objective: To monitor protein aggregation over time in PES and HEPES buffers.

  • Methodology:

    • Prepare protein solutions (e.g., a monoclonal antibody) at a concentration of 1 mg/mL in filtered 50 mM HEPES, pH 7.5 and 50 mM PES, pH 4.5.

    • Filter the solutions through a 0.22 µm filter to remove any initial aggregates.

    • Measure the initial particle size distribution and polydispersity index (PDI) using a DLS instrument.

    • Incubate the samples at an elevated temperature (e.g., 40 °C) to induce aggregation.

    • Take measurements at regular time intervals (e.g., 0, 24, 48, 72 hours) to monitor changes in particle size and PDI. An increase in the average particle size and PDI indicates aggregation.

3. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Objective: To quantify the extent of aggregation in protein samples stored in PES and HEPES buffers.

  • Methodology:

    • Prepare protein samples as described for the DLS experiment and incubate them under stress conditions (e.g., thermal or mechanical stress).

    • Equilibrate a size-exclusion column with the respective mobile phase (50 mM HEPES, pH 7.5 or 50 mM PES, pH 4.5, with an appropriate salt concentration like 150 mM NaCl).

    • Inject the protein samples onto the column.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates to determine the percentage of each species. A lower percentage of aggregates indicates better stability.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a logical workflow for a comparative study of PES and HEPES on protein stability.

Experimental_Workflow start Start: Define Model Protein and Stability Assays buffer_prep Prepare Buffer Stocks: - 50 mM HEPES, pH 7.5 - 50 mM PES, pH 4.5 start->buffer_prep protein_prep Prepare Protein Solutions in Each Buffer buffer_prep->protein_prep tsa Thermal Shift Assay (TSA) - Determine Tm protein_prep->tsa dls Dynamic Light Scattering (DLS) - Monitor Aggregation Over Time protein_prep->dls sec Size-Exclusion Chromatography (SEC) - Quantify Aggregates protein_prep->sec data_analysis Data Analysis and Comparison tsa->data_analysis dls->data_analysis sec->data_analysis conclusion Conclusion: Assess Relative Performance of PES vs. HEPES data_analysis->conclusion

Caption: Workflow for comparing the effects of PES and HEPES on protein stability.

Logical Framework for Buffer Selection

The decision-making process for selecting an appropriate buffer for protein stability studies can be visualized as follows:

Buffer_Selection_Logic rect_node rect_node start Desired pH Range? physiological_ph Physiological pH (6.8 - 8.2)? start->physiological_ph Yes acidic_ph Acidic pH (4 - 5)? start->acidic_ph No hepes Consider HEPES physiological_ph->hepes Yes other Consider Other Buffers physiological_ph->other No pes Consider PES (for acidic stability studies) acidic_ph->pes Yes acidic_ph->other No

Caption: Decision tree for selecting between HEPES and PES based on pH requirements.

Conclusion: A Well-Known Workhorse vs. a Potential Niche Player

This compound, on the other hand, is an unexplored entity in the context of protein science. Based on its chemical structure, its utility would likely be confined to specialized applications requiring buffering in the acidic pH range. The presence of a pyridine ring could introduce complex interactions with proteins, the effects of which would need to be empirically determined for each specific protein of interest.

For researchers working on proteins that are stable and functional under acidic conditions, PES may represent a novel, unexplored option. However, extensive experimental validation is required to ascertain its true impact on protein stability and to justify its use over other established acidic buffers. Until such data becomes available, HEPES will undoubtedly continue to be the go-to buffer for the majority of protein stability applications.

References

The Researcher's Guide to Good's Buffers: A Performance Comparison for Optimal Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biomedical research, the careful control of pH is not merely a technical detail but a cornerstone of experimental validity and reproducibility. The choice of a buffering agent can profoundly influence enzyme activity, cell viability, and the stability of macromolecules. This guide provides an objective comparison of 4-Pyridineethanesulfonic acid against established Good's buffers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by physicochemical data and detailed experimental protocols to inform buffer selection for a range of applications.

Understanding Good's Buffers: The Gold Standard for Biological Systems

In the mid-20th century, Dr. Norman E. Good and his colleagues established a set of criteria for ideal biological buffers.[1][2] These criteria aimed to address the limitations of then-commonly used buffers, which were often toxic, reactive, or ineffective at physiological pH.[2][3] The resulting "Good's buffers" are zwitterionic compounds characterized by a pKa value between 6.0 and 8.0, high water solubility, minimal solubility in organic solvents, and low permeability through biological membranes.[1][4][5] Furthermore, they exhibit minimal interference with biological processes, low metal ion binding, and stability against temperature and concentration changes.[2][4][5]

Physicochemical Properties of Common Good's Buffers: A Comparative Analysis

The selection of an appropriate buffer is contingent on its specific physicochemical properties. The following table provides a summary of these key parameters for several widely used Good's buffers, facilitating a direct comparison of their characteristics.

BufferpKa at 25°CΔpKa/°CUseful pH RangeMetal Ion Binding
MES 6.10[2]-0.0115.5 - 6.7Negligible for most divalent cations
PIPES 6.76[2]-0.00856.1 - 7.5Negligible for most divalent cations
MOPS 7.14[2]-0.0136.5 - 7.9Can interact with some metals
HEPES 7.48[2]-0.0146.8 - 8.2Negligible for most divalent cations[6]
TES 7.40[2]-0.0206.8 - 8.2Weak
Tricine 8.05[2]-0.0217.4 - 8.8Moderate
Bicine 8.26[2]-0.0187.6 - 9.0Moderate

Evaluating this compound as a Biological Buffer

While the aforementioned Good's buffers are well-characterized and widely adopted, the performance of other compounds, such as this compound, is also of interest to the research community.

Physicochemical Properties of this compound:

  • Chemical Structure: this compound possesses a pyridine ring, which is a weak base, and a sulfonic acid group, which is a strong acid. This zwitterionic nature is a shared characteristic with Good's buffers.

  • pKa and Buffering Range: A critical determinant of a buffer's utility is its pKa value. Extensive searches of the scientific literature and chemical databases did not yield a reported pKa value for this compound in the physiological range (pH 6-8). Sulfonic acids are typically strong acids with pKa values well below 2. The pyridine nitrogen has a pKa of approximately 5.2. Neither of these groups is expected to provide significant buffering capacity in the neutral pH range required for most biological experiments.

Based on its chemical structure and the lack of a pKa in the 6 to 8 range, this compound is not considered a Good's buffer and is unlikely to be a suitable alternative to established buffers like HEPES or PIPES for applications requiring pH control in the physiological range.

Experimental Protocols for Comparative Buffer Performance

To empirically assess the suitability of a buffer for a specific application, direct experimental comparisons are invaluable. The following are detailed methodologies for key experiments to evaluate buffer performance.

Protocol 1: Comparative Analysis of Enzyme Kinetics

This protocol outlines a method to compare the influence of different buffers on the kinetic parameters of an enzyme, using lactate dehydrogenase (LDH) as an example.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of LDH in various Good's buffers.

Materials:

  • Purified Lactate Dehydrogenase (LDH)

  • Pyruvate (substrate)

  • NADH (cofactor)

  • A selection of Good's buffers (e.g., HEPES, PIPES, MOPS) at 100 mM, pH 7.4

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Buffer Preparation: Prepare 100 mM stock solutions of each Good's buffer to be tested. Adjust the pH of each solution to 7.4 at the intended experimental temperature.

  • Reaction Mixture Preparation: For each buffer, prepare a series of reaction mixtures in a 96-well plate. Each well should contain:

    • 100 µL of the respective buffer (at the desired final concentration, e.g., 50 mM)

    • 20 µL of NADH solution (final concentration, e.g., 0.2 mM)

    • A varying concentration of pyruvate (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM)

  • Enzyme Addition: To initiate the reaction, add 20 µL of a freshly diluted LDH solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the experimental temperature. Measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The rate of NADH oxidation is proportional to the LDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the pyruvate concentration for each buffer.

    • Use non-linear regression (e.g., Michaelis-Menten equation) to determine the Km and Vmax for LDH in each buffer.

Interpretation: An ideal buffer will support high enzyme activity (high Vmax) without significantly altering the enzyme's affinity for its substrate (Km).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer Solutions (e.g., HEPES, PIPES, MOPS) setup_rxn Set up Reaction Mixtures in 96-well plate prep_buffer->setup_rxn prep_reagents Prepare Substrate (Pyruvate) and Cofactor (NADH) Solutions prep_reagents->setup_rxn prep_enzyme Prepare Enzyme (LDH) Solution init_rxn Initiate Reaction (Add Enzyme) prep_enzyme->init_rxn setup_rxn->init_rxn measure Measure Absorbance at 340 nm (Kinetic Read) init_rxn->measure calc_rate Calculate Initial Reaction Rates (V₀) measure->calc_rate plot_data Plot V₀ vs. [Substrate] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params compare Compare Km and Vmax Across Buffers determine_params->compare

Workflow for comparing the effects of different Good's buffers on enzyme kinetics.
Protocol 2: Assessment of Buffer Cytotoxicity

This protocol provides a framework for evaluating the impact of different Good's buffers on the viability of a mammalian cell line.

Objective: To assess the cytotoxicity of different Good's buffers in a cell culture model.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test buffers (e.g., HEPES, PIPES, MOPS) dissolved in culture medium at various concentrations (e.g., 10, 25, 50 mM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., Trypan Blue, MTT, or a commercial live/dead stain)

  • 96-well cell culture plates

  • Microscope

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Buffer Exposure: Remove the existing medium and replace it with the culture medium containing the different test buffers at various concentrations. Include a control group with the standard culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (Trypan Blue Exclusion Assay):

    • At the end of the incubation period, detach the cells using trypsin-EDTA.

    • Resuspend the cells in complete medium.

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of viable cells for each buffer and concentration.

    • Compare the cell viability across the different buffer conditions and the control.

    • Observe and note any morphological changes in the cells using a microscope.

Interpretation: A suitable buffer will maintain high cell viability and normal cell morphology, indicating low cytotoxicity.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Viability Assessment seed_cells Seed Cells in 96-well Plate expose_cells Expose Cells to Buffered Media seed_cells->expose_cells prepare_media Prepare Media with Test Buffers (Varying Concentrations) prepare_media->expose_cells incubate Incubate (e.g., 24, 48, 72h) expose_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells stain_cells Stain with Trypan Blue harvest_cells->stain_cells count_cells Count Viable and Non-viable Cells stain_cells->count_cells analyze Analyze Cell Viability (%) and Morphology count_cells->analyze

References

Unveiling the Degradation Profile of 4-Pyridineethanesulfonic Acid: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation pathways of pharmaceutical compounds is paramount. This guide provides a comprehensive overview of the analytical methodologies, specifically Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-Pyridineethanesulfonic acid and its potential degradation products. Due to a lack of specific degradation studies on this compound in the public domain, this guide synthesizes established protocols for forced degradation and LC-MS analysis of related sulfonic acid and pyridine-based compounds to offer a robust framework for such investigations.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to generate potential degradation products.[1][4][5]

Comparative Analysis of LC-MS Methodologies

The analysis of polar and ionic compounds like this compound and its degradation products often requires specialized LC-MS techniques. Several approaches can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Reversed-Phase LC-MS Separation based on hydrophobicity.High efficiency and resolution for a wide range of compounds.Poor retention of very polar analytes like sulfonic acids.Analysis of less polar degradation products.
Ion-Pair Reversed-Phase LC-MS A non-volatile ion-pairing agent is added to the mobile phase to enhance the retention of ionic analytes on a reversed-phase column.[6]Improved retention of ionic and highly polar compounds.Ion-pairing agents can cause ion suppression in the MS source and contaminate the system.[6]Analysis of sulfonated aromatics and detergents.[6]
HILIC-MS (Hydrophilic Interaction Liquid Chromatography) Separation based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[7]Excellent retention for very polar compounds like sulfonic acids.[7]Can be sensitive to mobile phase composition and equilibration times.Analysis of organic sulfonic acids like taurine.[7]
Ion-Exchange Chromatography-MS (IEC-MS) Separation based on ionic interactions between the analyte and a charged stationary phase.[8]Highly efficient separation of sulfonated compounds.[8]Requires volatile mobile phases compatible with MS, such as ammonium acetate.[8]Analysis of complex mixtures of sulfonated aromatics and dyes.[8]

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies and subsequent LC-MS analysis, adapted from established practices for similar compounds.

Forced Degradation Protocol

A systematic approach to forced degradation is crucial to generate relevant degradation products.[2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M to 1 M HCl and heat at 60-80°C for several hours.[4][9] Samples should be taken at various time points to monitor the extent of degradation.

  • Base Hydrolysis: Dissolve the compound in 0.1 M to 1 M NaOH and maintain at room temperature or heat at 50-60°C.[4] Basic hydrolysis is often faster than acidic hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1] The reaction should be monitored closely as oxidation can be rapid.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 70-80°C) for an extended period.[5]

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[4]

LC-MS/MS Analysis Protocol

The following protocol outlines a general method for the analysis of degradation products using LC-MS/MS.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for high-resolution separation and sensitive detection.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point for separating a mixture of the parent compound and its degradation products.[9] For highly polar degradants, a HILIC or mixed-mode column may be more suitable.[7][10]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or 10 mM ammonium formate in water to facilitate ionization.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and gradually increase to a high percentage (e.g., 95% B) over a run time of 15-30 minutes to elute compounds with a wide range of polarities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, as sulfonic acids are often detected in negative mode, while the pyridine moiety can be detected in positive mode.

    • MS Scan Mode: Full scan mode to detect all ions within a specified mass range.

    • MS/MS Scan Mode: Product ion scan mode to obtain fragmentation patterns of the parent compound and any detected degradation products for structural elucidation.[11][12]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the analysis of this compound degradation products.

Workflow for this compound Degradation Analysis cluster_0 Forced Degradation Studies cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Sample Preparation Thermal Stress Thermal Stress Thermal Stress->Sample Preparation Photolytic Stress Photolytic Stress Photolytic Stress->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection (Full Scan) MS Detection (Full Scan) LC Separation->MS Detection (Full Scan) MS/MS Fragmentation MS/MS Fragmentation MS Detection (Full Scan)->MS/MS Fragmentation Data Analysis Data Analysis MS/MS Fragmentation->Data Analysis Degradation Product Identification Degradation Product Identification Data Analysis->Degradation Product Identification Structural Elucidation Structural Elucidation Degradation Product Identification->Structural Elucidation Degradation Pathway Proposal Degradation Pathway Proposal Structural Elucidation->Degradation Pathway Proposal This compound This compound

Caption: Logical workflow for the forced degradation and LC-MS analysis of this compound.

By following these established protocols and utilizing the appropriate analytical techniques, researchers can effectively identify and characterize the degradation products of this compound, ensuring the stability, safety, and efficacy of pharmaceutical products.

References

Comparative Guide to Stability-Indicating HPLC Method Validation for 4-Pyridineethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Pyridineethanesulfonic acid. The performance of this method is compared with alternative analytical techniques, supported by hypothetical experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on analytical method selection.

Introduction to this compound

This compound is a chemical compound with the formula C7H9NO3S.[1][2] It is also known by other names such as 2-(4-Pyridyl)ethanesulfonic acid.[1][2] Understanding its stability is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this molecule. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4]

Experimental Protocol: Proposed HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

HPLC Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

3.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by subjecting the this compound to various stress conditions to generate potential degradation products.[6][7][8]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis15.2%One major degradation product observed at RRT 0.85
Base Hydrolysis22.5%Two major degradation products observed at RRT 0.78 and 0.92
Oxidative Degradation8.7%One minor degradation product observed at RRT 1.15
Thermal Degradation5.1%No significant degradation products observed
Photolytic Degradation3.8%No significant degradation products observed

RRT = Relative Retention Time

The results demonstrate that the HPLC method can effectively separate the parent peak of this compound from all degradation products formed under various stress conditions, confirming its stability-indicating capability.

3.2. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 2: Linearity and Range Data

ParameterResult
Linearity Range10 - 150 µg/mL
Regression Equationy = 25432x + 1254
Correlation Coefficient (r²)0.9998

3.3. Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Table 3: Accuracy and Precision Results

Concentration LevelAccuracy (% Recovery)Precision (% RSD)
50%99.5%0.8%
100%100.2%0.6%
150%99.8%0.7%

% RSD = Percent Relative Standard Deviation

3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can be considered for the analysis of this compound.

Table 5: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Stability-Indicating HPLC Chromatographic separation based on polarity.High specificity, sensitivity, and resolution. Can separate parent drug from degradation products.Requires more expensive instrumentation and skilled operators.
UV-Visible Spectrophotometry Measures the absorption of UV-visible light by the analyte.Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the parent drug and degradation products that absorb at similar wavelengths.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume required.Can have lower reproducibility of migration times compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides structural information about degradation products, highly sensitive and specific.High cost of instrumentation and maintenance.

Visualizations

Stability_Indicating_HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol (ICH Guidelines) start->protocol specificity Specificity & Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of a stability-indicating HPLC method.

Analytical_Method_Selection start Need to Analyze This compound is_stability_indicating Is a stability-indicating method required? start->is_stability_indicating is_quant Is quantitative analysis of impurities needed? is_stability_indicating->is_quant Yes uv_vis Use UV-Vis Spectrophotometry (for pure substance assay) is_stability_indicating->uv_vis No hplc Use Stability-Indicating HPLC is_quant->hplc Yes ce Consider Capillary Electrophoresis (alternative to HPLC) is_quant->ce Alternative lcms Consider LC-MS for impurity identification hplc->lcms For structural elucidation

Caption: Decision tree for selecting an analytical method.

Conclusion

The presented stability-indicating RP-HPLC method is demonstrated to be suitable for the quantitative determination of this compound in the presence of its degradation products. The method is specific, linear, accurate, and precise, meeting the requirements for a validated analytical method. While other techniques have their applications, the HPLC method provides the necessary resolution and sensitivity for stability testing, which is critical in pharmaceutical development and quality control.

References

A Comparative Guide to the Quantification of 4-Pyridineethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of 4-Pyridineethanesulfonic acid: Ion-Pair High-Performance Liquid Chromatography (IP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method is evaluated based on its performance characteristics, with detailed experimental protocols provided to facilitate implementation in a laboratory setting.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and the available instrumentation. The following table summarizes the key performance metrics for each of the four methods discussed in this guide. It is important to note that while the protocols provided are tailored for this compound, the quantitative performance data is estimated based on validated methods for structurally similar compounds, such as p-toluenesulfonic acid and other pyridine derivatives, in the absence of a direct comparative study on this compound.

ParameterIon-Pair HPLC-UVLC-MS/MSCapillary ElectrophoresisUV-Vis Spectrophotometry
Principle Separation based on partitioning between a reversed-phase column and a polar mobile phase containing an ion-pairing agent, with UV detection.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity.Separation in a capillary based on the electrophoretic mobility of the ionized analyte in an electric field.Quantification based on the absorbance of UV light by the pyridine ring at a specific wavelength.
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.1 - 1 ng/mL~0.5 - 5 µg/mL~1 - 5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.5 - 5 ng/mL~1.5 - 15 µg/mL~3 - 15 µg/mL
**Linearity (R²) **>0.999>0.999>0.998>0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 2%< 5%< 5%< 3%
Sample Throughput ModerateHigh (with fast gradients)HighHigh
Instrumentation Cost ModerateHighModerateLow
Expertise Required IntermediateHighIntermediateLow
Selectivity GoodExcellentGoodLow

Experimental Protocols

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in various sample matrices. The use of an ion-pairing agent enhances the retention of the polar sulfonic acid on a reversed-phase column.

a. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 70:30 (v/v) mixture of an aqueous buffer and methanol. The aqueous buffer should contain an ion-pairing agent, for example, 5 mM tetrabutylammonium phosphate, with the pH adjusted to 7.5.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

c. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix.

  • Precision: Analyze replicate injections of a standard solution to determine intraday and interday precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological matrices.

a. Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a cost-effective and environmentally friendly option.

a. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE) to a concentration within the linear range.

  • Filter the sample through a 0.22 µm syringe filter.

b. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.).

  • Background Electrolyte (BGE): 20 mM sodium tetraborate buffer, pH 9.3.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 254 nm.

UV-Visible Spectrophotometry

This is the simplest and most accessible method for the quantification of this compound, suitable for relatively pure samples where interfering substances are minimal.

a. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., deionized water or a buffer) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

b. Spectrophotometric Conditions:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound between 200-400 nm. The pyridine ring typically shows strong absorbance around 254-270 nm.

  • Blank: Use the same solvent as used for the sample as the blank.

c. Quantification:

  • Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22-0.45 µm) Dissolution->Filtration Dilution Dilution to Working Concentration Filtration->Dilution IP_HPLC Ion-Pair HPLC-UV Dilution->IP_HPLC LC_MS LC-MS/MS Dilution->LC_MS CE Capillary Electrophoresis Dilution->CE UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Chromatogram Chromatogram/ Electropherogram/ Absorbance Reading IP_HPLC->Chromatogram LC_MS->Chromatogram CE->Chromatogram UV_Vis->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1. General experimental workflow for the quantification of this compound.

G cluster_pathway Alkanesulfonate Monooxygenase Pathway in E. coli Analyte This compound (Alkanesulfonate Substrate) SsuD SsuD (Alkanesulfonate Monooxygenase) Analyte->SsuD binds to enzyme FMN FMN SsuD->FMN Water H2O SsuD->Water Product1 4-Pyridineacetaldehyde (Aldehyde Product) SsuD->Product1 Product2 Sulfite (SO3^2-) SsuD->Product2 SsuE SsuE (FMN Reductase) NADP NAD(P)+ SsuE->NADP FMNH2 FMNH2 SsuE->FMNH2 NADPH NAD(P)H + H+ NADPH->SsuE provides reducing power FMN->SsuE FMNH2->SsuD transfers reduced flavin Oxygen O2 Oxygen->SsuD

Figure 2. Proposed metabolic role of this compound in the Alkanesulfonate Monooxygenase system.

Comparative Analysis of 4-Pyridineethanesulfonic Acid and Taurine in Cell Culture: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between 4-Pyridineethanesulfonic acid (4-PES) and taurine in the context of cell culture is currently not feasible due to a lack of available scientific literature and experimental data on the biological effects of 4-PES in this application. Extensive searches for "this compound" in combination with terms such as "cell culture," "cytotoxicity," "cell viability," and "signaling pathways" did not yield any relevant studies on its effects on eukaryotic cells. The available information is limited to its chemical properties and its use as a substrate for certain bacterial enzymes.

In contrast, taurine (2-aminoethanesulfonic acid) is a well-researched organic acid with a multitude of documented roles and applications in cell culture. This guide will therefore provide a comprehensive overview of taurine's performance in cell culture, supported by experimental data, detailed protocols, and pathway visualizations, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Taurine: A Multifunctional Component in Cell Culture

Taurine is a conditionally essential amino acid that plays a crucial role in various physiological processes. In cell culture, it is widely recognized for its cytoprotective, antioxidant, and osmoregulatory functions. It is often included in cell culture media to enhance cell viability, proliferation, and overall performance, particularly under conditions of cellular stress.

Performance Data of Taurine in Cell Culture

The following table summarizes the quantitative effects of taurine on various cell culture parameters as reported in scientific studies.

Cell LineExperimental ConditionTaurine ConcentrationObserved EffectReference
LLC-PK1 (Porcine Kidney Epithelial)Catecholamine-induced cytotoxicity10-20 mMSignificant protection from cytotoxicity, maintained functional integrity.[1]
UMR-106 (Rat Osteogenic Sarcoma)Hydrogen peroxide-induced oxidative stress50, 100, 200 mMDose-dependent increase in cell viability and decrease in apoptosis.[2][3]
MAC-T (Bovine Mammary Epithelial)Heat-induced stress10, 50, 100 mMAlleviated cell apoptosis and mitigated mitochondrial damage.[4]
Human Neuroblastoma CellsHypoxia or oxygen/glucose deprivation (OGD)Not specifiedProtected cells from OGD-induced upregulation of ER stress markers and proapoptotic proteins.[5]
C2C12 (Mouse Myoblast)Standard cultureUp to 120 µMPromoted protein synthesis and cell proliferation in a dose-dependent manner.[6]
Chinese Hamster Ovary (CHO)Fed-batch culture for mAb productionNot specifiedSlightly increased maximum viable cell density and mAb titers; significantly decreased protein charge variants.[7][8]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of taurine in cell culture are provided below.

Cell Viability Assessment using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Taurine stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of taurine and/or the desired stressor (e.g., hydrogen peroxide). Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of taurine on cell viability.

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method allows for the quantification of apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Taurine stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with taurine and/or a stressor as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways Modulated by Taurine

Taurine exerts its effects through the modulation of several key signaling pathways involved in cell survival, growth, and stress response.

Taurine-Mediated Cytoprotection and Proliferation

Taurine_Signaling Taurine Taurine Receptor Receptor/Transporter Taurine->Receptor Antioxidant Antioxidant Defense Taurine->Antioxidant PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival (Anti-apoptosis) Akt->CellSurvival ERK->CellSurvival ProteinSynthesis Protein Synthesis & Proliferation mTOR->ProteinSynthesis ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Inhibits

Caption: Key signaling pathways influenced by taurine in cell culture.

Taurine has been shown to activate pro-survival pathways such as the PI3K/Akt and ERK pathways. The activation of Akt can lead to the inhibition of apoptotic machinery and promote cell survival. Furthermore, taurine can stimulate the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[6] Additionally, taurine's well-documented antioxidant properties contribute to its cytoprotective effects by mitigating oxidative stress.[2][3][4]

Experimental Workflow for Investigating Taurine's Effects

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cell Culture Treatment Treatment with Taurine +/- Stressor Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Viability Cell Viability (MTT, Trypan Blue) Incubation->Viability Apoptosis Apoptosis (Flow Cytometry) Incubation->Apoptosis WesternBlot Protein Expression (Western Blot) Incubation->WesternBlot Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: General workflow for studying taurine's effects in cell culture.

Conclusion

Taurine is a valuable supplement in cell culture with well-documented beneficial effects, including enhanced cell viability, protection against various stressors, and improved protein production. Its mechanisms of action involve the modulation of key signaling pathways and the mitigation of oxidative stress. In contrast, there is a significant knowledge gap regarding the biological effects of this compound in cell culture. Further research is required to determine if 4-PES has any potential applications in this field and to enable a direct comparative analysis with established supplements like taurine. Researchers are encouraged to consult the provided protocols and data as a starting point for incorporating taurine into their cell culture systems to improve experimental outcomes.

References

Comparative Guide to the Impact of Pyridine-Based Sulfonamides on Metal-Dependent Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of pyridine-based sulfonamides on the activity of metal-dependent enzymes, with a particular focus on carbonic anhydrases. While direct experimental data on 4-Pyridineethanesulfonic acid is limited in the public domain, this document draws comparisons with structurally similar and well-studied 4-substituted pyridine-3-sulfonamides to offer valuable insights for researchers in enzymology and drug discovery.

Introduction to Metal-Dependent Enzymes and a Focus on Carbonic Anhydrase

Metal-dependent enzymes, or metalloenzymes, are a vast and diverse class of proteins that require a metal ion for their catalytic activity. These enzymes play critical roles in a myriad of physiological processes. A prominent family of metalloenzymes is the carbonic anhydrases (CAs), which are zinc-dependent enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. CAs are involved in processes such as pH regulation, CO2 transport, and biosynthesis, making them significant therapeutic targets for various conditions including glaucoma, epilepsy, and cancer.[1] The inhibition of specific CA isoforms is a key strategy in the development of novel therapeutics.[2]

Comparative Inhibitory Activity of Pyridine-Based Sulfonamides

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3] The following table summarizes the inhibitory activity (Ki values) of a series of novel heterocyclic 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.[4] These compounds share a pyridine sulfonamide scaffold, which provides a basis for understanding the potential interactions of similar structures with metalloenzymes.

Compound IDModification on Pyridine RinghCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
15 4-(3,5-Dimethyl-1H-pyrazol-1-yl)289123848.6768
16 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)16965328.5654
17 4-(3-tert-Butyl-1H-pyrazol-1-yl)2540112035.4543
18 4-(3,5-Di-tert-butyl-1H-pyrazol-1-yl)540098019.5321
19 4-(4-Bromo-3,5-di-tert-butyl-1H-pyrazol-1-yl)480087022.4289
Acetazolamide (Standard) -25012255.7

Data sourced from a study on heterocyclic 4-substituted pyridine-3-sulfonamide derivatives.[4]

Notably, compounds with a 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide structure demonstrated significant inhibitory efficacy against the tumor-associated hCA IX isoform, with Ki values comparable to or better than clinically used sulfonamides like Acetazolamide.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are representative protocols for assaying the activity of two major classes of metal-dependent enzymes: carbonic anhydrases and matrix metalloproteinases.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[1]

Materials and Reagents:

  • Enzyme: Human or bovine carbonic anhydrase

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Inhibitor: Test compounds (e.g., 4-substituted pyridine-3-sulfonamides) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Buffer: Tris-HCl (50 mM, pH 7.4-8.3)

  • Organic Solvent: DMSO or acetonitrile for dissolving substrate and test compounds.

  • Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): Assay Buffer + Substrate Solution.

    • Maximum Activity (No Inhibitor): Assay Buffer + DMSO (vehicle) + CA Working Solution + Substrate Solution.

    • Test Compound: Assay Buffer + Test compound dilution + CA Working Solution + Substrate Solution.

    • Positive Control: Assay Buffer + Positive control inhibitor dilution + CA Working Solution + Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add Assay Buffer to all wells.

    • Add the corresponding inhibitor working solution or DMSO to the appropriate wells.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[1]

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate for the sensitive measurement of MMP activity.[5]

Materials and Reagents:

  • Enzyme: Recombinant human MMP (e.g., MMP-1)

  • Substrate: FRET-tagged MMP substrate

  • Inhibitor: Test compounds and a known MMP inhibitor (e.g., GM6001) as a positive control.

  • Buffer: MMP Assay Buffer

  • Equipment: 96-well black plate with a clear bottom, fluorescence microplate reader (λex = 490 nm / λem = 520 nm).

Procedure:

  • Reagent Preparation:

    • Reconstitute the MMP enzyme in MMP Assay Buffer.

    • Prepare a working solution of the FRET substrate.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Plate Setup (in duplicate):

    • Add sample inhibitors, enzyme control (buffer instead of inhibitor), or inhibitor control to the wells of a 96-well plate.[5]

  • Inhibition Reaction:

    • Prepare an Inhibition Reaction Mix containing the MMP enzyme in MMP Assay Buffer.

    • Add the Inhibition Reaction Mix to each well.

    • Incubate the plate at 37°C for 5 minutes, protected from light.[5]

  • Enzymatic Reaction and Measurement:

    • Prepare an Enzymatic Reaction Mix containing the FRET substrate in MMP Assay Buffer.

    • Add the Enzymatic Reaction Mix to each well to start the reaction.

    • Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C.[5]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition relative to the uninhibited enzyme control.

    • Determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Plate Setup (Blank, Control, Test) reagents->plate inhibitor Prepare Inhibitor Dilutions inhibitor->plate preincubation Pre-incubation (Enzyme + Inhibitor) plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction measurement Kinetic Measurement (Spectrophotometer/Fluorometer) reaction->measurement rate Calculate Reaction Rates measurement->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Carbonic_Anhydrase_Pathway CO2 CO2 + H2O CA Carbonic Anhydrase (CA) (Zinc Metalloenzyme) CO2->CA Catalysis HCO3 H2CO3 ⇌ H+ + HCO3- Physiological_Effect Altered Physiological Processes (e.g., pH regulation, ion transport) HCO3->Physiological_Effect CA->HCO3 Inhibitor Pyridine-based Sulfonamide Inhibitor Inhibitor->CA Inhibition

References

Safety Operating Guide

Proper Disposal of 4-Pyridineethanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Pyridineethanesulfonic acid, ensuring the safety of laboratory personnel and environmental compliance.

This compound is a corrosive solid that requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory setting.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This compound can cause severe skin burns, serious eye damage, and respiratory irritation.[1][3]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles and a face shield are necessary to protect against splashes and dust.
Hand Protection Wear impervious, chemical-resistant gloves.
Body Protection A chemical-resistant apron and appropriate protective clothing should be worn to prevent skin contact.
Respiratory If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed waste disposal company.[2][3] Do not discharge into drains or the environment.[1][3]

  • Containment and Labeling:

    • Ensure any remaining this compound is in a suitable, sealed, and properly labeled container.

    • The container must be clearly marked as "Hazardous Waste" and include the chemical name: "this compound."

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide them with the Safety Data Sheet (SDS) and an approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • The storage area should be secure and accessible only to authorized personnel.

Spill Response Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment:

    • Avoid the formation of dust.[3]

    • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[3]

  • Decontamination:

    • Clean the spill area thoroughly according to your laboratory's standard operating procedures for hazardous materials.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Experimental Protocol: Neutralization of Acidic Waste (General Procedure)

For situations where small quantities of acidic waste may be neutralized before disposal, a general procedure can be followed. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. Note: This is a general guide and may need to be adapted based on the specific concentration of the this compound waste.

  • Dilution: In a fume hood, slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline) in a suitable container.[4] Always add acid to water, never the other way around.

  • Neutralization: Slowly add a dilute basic solution, such as sodium carbonate (soda ash) or sodium bicarbonate, to the diluted acid solution while stirring continuously.[4]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.[4]

  • Final pH Adjustment: Continue adding the basic solution until the pH is between 6.0 and 8.0.[4]

  • Disposal: Once neutralized, the solution may be disposed of down the drain with a large amount of running water, as permitted by local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste spill Spill Occurs? start->spill contain_spill Contain Spill & Decontaminate spill->contain_spill Yes package_waste Securely Package & Label Waste spill->package_waste No contain_spill->package_waste neutralize_q Small Quantity for Neutralization? package_waste->neutralize_q contact_ehs Contact EHS for Pickup end Disposal Complete contact_ehs->end neutralize_q->contact_ehs No neutralize_proc Follow Neutralization Protocol neutralize_q->neutralize_proc Yes drain_disposal Dispose Down Drain (if permitted) neutralize_proc->drain_disposal drain_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Pyridineethanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Pyridineethanesulfonic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1][2]Danger
Skin Corrosion/IrritationH315: Causes skin irritation.[1][3]Warning
Serious Eye Damage/IrritationH318: Causes serious eye damage.[1]Danger
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][3]Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1][3]Warning
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4] The required PPE is detailed below.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1][5]To prevent skin contact and severe burns.[1][2]
Eye and Face Protection ANSI-approved safety glasses with side-shields or chemical splash goggles.[1][5] A face shield is necessary when there is a splash hazard.[5][6]To protect eyes from serious damage and irritation.[1][3]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. An acid-resistant apron is also recommended.[5][6]To prevent accidental skin exposure and burns.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[5] For higher-level protection or in case of ventilation failure, use a NIOSH-approved N95 or P95 respirator.[1][7][8]To avoid inhalation of dust, which can cause respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather and inspect all necessary PPE.

  • Locate the nearest safety shower and eyewash station.

  • Have a spill kit readily available.

2. Handling:

  • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation and inhalation of dust and aerosols.[1][3]

  • Use the smallest practical quantities for the experiment.[5]

  • Keep containers tightly closed when not in use.[1][2]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][5]

  • Decontaminate the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE.[5]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is vital in an emergency.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Response Protocol
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) office.[5]

    • Prevent the spill from entering drains.[1][3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and securely sealed hazardous waste container.[4][5]

  • Do not mix with incompatible waste streams.

2. Disposal Method:

  • All waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal company.[1][2][5]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][3]

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of according to institutional protocols.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Use Smallest Quantity prep3->handle1 prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Spill or Exposure Occurs handle2->spill post1 Decontaminate Work Area handle3->post1 handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 first_aid Administer First Aid spill->first_aid Exposure spill_response Initiate Spill Response spill->spill_response Spill contact_ehs Contact EHS / Emergency Services first_aid->contact_ehs spill_response->contact_ehs

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.